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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. As a member of the substituted pyrrolidine class of compounds, this molecule holds significant interest for its potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to explore three-dimensional chemical space.

The core of this molecule, the 5-oxopyrrolidine-3-carboxylic acid fragment, is a key structural feature found in various natural and synthetic compounds with demonstrated biological activities, including potential antibacterial properties. The strategic placement of a benzyl group on the nitrogen atom and a methyl ester at the 3-position further functionalizes the scaffold, offering avenues for diverse chemical modifications and the exploration of structure-activity relationships (SAR).

Due to the limited availability of direct experimental data for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, this guide will also leverage data from its close structural analog, Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, to provide a well-rounded and scientifically grounded technical profile.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The following table summarizes the key known and predicted properties of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

PropertyValueSource/Comment
Chemical Name Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylateIUPAC Nomenclature
Molecular Formula C₁₃H₁₅NO₄Calculated
Molecular Weight 249.26 g/mol Calculated
CAS Number 329956-53-8Tentative identification from chemical supplier database.
Appearance Likely a solid at room temperature.Based on analogous compounds.
Melting Point Not directly available. The analogous ethyl ester has a melting point of 85.9-86.1 °C.[1]It is reasonable to expect a similar, though not identical, melting point.
Boiling Point Not available. Likely to decompose upon heating to high temperatures.High molecular weight and polar functional groups suggest a high boiling point.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexanes.General solubility trends for polar organic molecules.

Structural and Spectroscopic Data

A thorough understanding of a molecule's structure is paramount. The following sections detail the structural features and expected spectroscopic signatures of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Chemical Structure

The molecule consists of a central five-membered pyrrolidinone ring. A benzyl group is attached to the nitrogen atom (position 1), a methyl carboxylate group is at position 3, a hydroxyl group at position 4, and a carbonyl group at position 5.

Caption: 2D Chemical Structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra is a crucial step in structural elucidation. Based on data from analogous structures, the following characteristic shifts are anticipated.[2]

¹H NMR (Expected Chemical Shifts in CDCl₃):

  • ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ~4.5 ppm (d, 2H): Methylene protons of the benzyl group (CH₂-Ph).

  • ~4.0 ppm (m, 1H): Proton at the 4-position, adjacent to the hydroxyl group (CH-OH).

  • ~3.7 ppm (s, 3H): Methyl protons of the ester group (COOCH₃).

  • ~3.5 ppm (m, 1H): Proton at the 3-position (CH-COOCH₃).

  • ~3.3 ppm (m, 2H): Methylene protons at the 2-position of the pyrrolidine ring (N-CH₂).

  • ~2.5-3.0 ppm (m, 1H): Hydroxyl proton (OH), which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

  • ~170-175 ppm: Carbonyl carbon of the ester (COOCH₃).

  • ~170-175 ppm: Carbonyl carbon of the lactam (C=O).

  • ~135-138 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~127-129 ppm: Aromatic carbons of the benzyl group.

  • ~65-75 ppm: Carbon at the 4-position bearing the hydroxyl group (CH-OH).

  • ~52 ppm: Methyl carbon of the ester group (COOCH₃).

  • ~45-55 ppm: Methylene carbon of the benzyl group (CH₂-Ph).

  • ~40-50 ppm: Carbon at the 3-position.

  • ~40-50 ppm: Methylene carbon at the 2-position.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretches.

  • ~1735 cm⁻¹ (strong): C=O stretch of the ester.

  • ~1680 cm⁻¹ (strong): C=O stretch of the lactam (amide).

  • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.

  • ~1200-1300 cm⁻¹: C-O stretch of the ester.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as protonated or sodiated adducts.

  • [M+H]⁺: Expected m/z = 250.11

  • [M+Na]⁺: Expected m/z = 272.09

Synthesis and Reactivity

The synthesis of substituted pyrrolidines often involves multi-step reaction sequences. A plausible synthetic approach to Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate could involve the following key transformations.

Proposed Synthetic Pathway

A common strategy for constructing the pyrrolidinone core is through a Michael addition reaction.

G Itaconic_Acid Itaconic Anhydride Intermediate N-benzyl-4-carboxy-2-pyrrolidinone Itaconic_Acid->Intermediate Benzylamine Benzylamine Benzylamine->Intermediate Esterification Esterification (MeOH, H⁺) Intermediate->Esterification Product Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Esterification->Product Hydroxylation α-Hydroxylation Product->Hydroxylation Final_Product Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Hydroxylation->Final_Product

Caption: A potential synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

  • Michael Addition: The use of itaconic anhydride and benzylamine is a direct and efficient method for forming the N-benzylated pyrrolidinone ring system. The reaction is typically driven by the nucleophilic attack of the amine on the conjugated double bond of the itaconic anhydride, followed by intramolecular cyclization.

  • Esterification: The conversion of the resulting carboxylic acid to its methyl ester is a standard procedure, often carried out using methanol in the presence of an acid catalyst (e.g., sulfuric acid). This step is crucial for modifying the polarity and reactivity of the molecule, and the methyl ester can serve as a handle for further synthetic transformations.

  • α-Hydroxylation: The introduction of the hydroxyl group at the 4-position (alpha to the lactam carbonyl) can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., MoOPH). This step is key to introducing the desired functionality and creating a chiral center.

Stability and Reactivity
  • Stability: The compound is expected to be stable under standard laboratory conditions. However, the ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Reactivity: The hydroxyl group can undergo typical alcohol reactions, such as acylation and etherification. The lactam ring can be opened under harsh hydrolytic conditions. The enolate can be formed at the 4-position, allowing for further functionalization at this site.

Relevance in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems.

Potential Biological Activities:

  • Enzyme Inhibition: The core structure of the target molecule is similar to that of various enzyme inhibitors. The specific substitution pattern could be tailored to target a range of enzymes.

  • Receptor Antagonism/Agonism: Pyrrolidine derivatives have been shown to act as potent and selective antagonists or agonists at various receptors.

  • Antibacterial Agents: The 5-oxopyrrolidine-3-carboxylic acid moiety has been identified as a promising scaffold for the development of new antibacterial agents.[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and ester groups), along with the hydrophobic benzyl group, provides a rich pharmacophoric profile for potential interactions with biological targets.

Conclusion

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a molecule of significant interest due to its pyrrolidine core, a scaffold that is well-represented in a multitude of bioactive compounds. While direct and comprehensive experimental data for this specific compound remains limited in the public domain, analysis of its structural features and comparison with closely related analogs allows for a robust and scientifically sound extrapolation of its chemical and physical properties. This in-depth guide provides a foundational understanding of this compound, which will be invaluable for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize this promising molecule and explore its potential in drug discovery and development.

References

  • METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE - gsrs. (n.d.). Retrieved March 25, 2026, from [Link]

  • 3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-11-yl ester, [1aR-(1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)]- | C32H39NO10 | CID 5363175. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Clinch, K., Evans, G. B., Furneaux, R. H., Kelly, P. M., Legentil, L., Mee, S. P., ... & Tyler, P. C. (2009). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o957. Available at: [Link]

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2023). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 2639. Available at: [Link]

  • Methyl (3SR,4RS)-3-benzyl-4-hydroxy-2-oxopyrrolidine-3-carboxylate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Comprehensive Structural Elucidation of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate via High-Resolution NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS: 1822823-43-7) Executive Summary & Molecular Architecture Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS: 1822823-43-7)

Executive Summary & Molecular Architecture

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized, chiral pyrrolidinone scaffold. It serves as a pivotal synthetic intermediate in the development of active pharmaceutical ingredients (APIs), including novel nootropics (racetam analogs) and statin side-chains.

Because the pharmacological efficacy of these APIs is strictly dependent on their 3D spatial orientation, confirming the exact regiochemistry and relative stereochemistry of the pyrrolidine ring is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. The molecule presents several unique NMR features:

  • A Lactam Core: The C5 carbonyl creates a highly deshielded environment for the adjacent C4 methine proton.

  • Chiral Centers (C3 and C4): The presence of two adjacent stereocenters breaks the magnetic symmetry of the molecule.

  • Diastereotopic Protons: The chiral ring induces magnetic inequivalence in the adjacent methylene groups (the C2 ring protons and the N-benzyl protons), resulting in complex, second-order multiplet splitting (AB quartets and doublet of doublets).

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to move beyond merely reporting data to understanding the causality behind the experimental parameters.

Solvent Selection and Isotopic Effects

Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing properties for moderately polar lactams. However, researchers must account for the fact that the hydroxyl (-OH) proton at C4 may undergo rapid chemical exchange with trace water or acidic impurities in the CDCl₃, often rendering it as a broad singlet or causing it to disappear entirely from the spectrum [1].

The Necessity of High-Field NMR

Why is a minimum of 400 MHz required for this molecule? The diastereotopic protons at the C2 position and the benzyl group exhibit tight scalar couplings. At lower magnetic fields (e.g., 60 MHz or 200 MHz), the chemical shift difference ( Δν ) between these protons approaches the magnitude of their coupling constant ( J ), leading to severe "roofing" effects and second-order spectral overlap. High-field NMR ensures the weak coupling limit ( Δν≫J ) is maintained, allowing for the accurate extraction of J -coupling constants, which are mathematically required to assign the cis/trans relative stereochemistry of the C3 and C4 substituents [2].

Designing a Self-Validating Protocol

To ensure scientific integrity, the structural assignment cannot rely on 1D NMR alone. We employ a self-validating 2D NMR matrix . For example, assigning the two distinct carbonyl resonances (lactam C5 vs. ester C=O) via 1D ¹³C NMR is risky due to their similar chemical shifts (~171–174 ppm). By integrating an HMBC (Heteronuclear Multiple Bond Correlation) experiment, we create an internal control: the ester methoxy protons (-OCH₃) will exclusively show a 3JCH​ correlation to the ester carbonyl. Conversely, the C4 methine proton will correlate to both the lactam C5 and the ester carbonyl. This interlocking logic ensures the regiochemical assignment is mathematically proven.

Step-by-Step Methodology

To ensure reproducibility across laboratories, the following protocol must be strictly adhered to:

  • Sample Preparation: Dissolve precisely 15–20 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Perform automated locking on the deuterium signal of CDCl₃, followed by tuning and matching of the probe to ensure optimal radiofrequency (RF) pulse delivery.

  • Magnetic Field Shimming: Execute gradient shimming (Z-axis) to achieve a highly homogeneous magnetic field. The protocol is validated when the TMS line width at half-height is <1.0 Hz.

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation ( T1​ ), ensuring accurate integration of the proton signals. Acquire 16 to 32 scans.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Critically, increase the D1 to 2.5–3.0 seconds to account for the significantly longer T1​ relaxation times of quaternary carbons (the lactam carbonyl, ester carbonyl, and ipso-aromatic carbon). Acquire 512 to 1024 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration values.

Spectral Data Analysis & Tabulation

The following tables summarize the quantitative NMR data for the thermodynamically favored trans-(3S, 4R)-enantiomer (or its racemate), which is the standard product of typical malonate-imine cyclization pathways.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ar-H 7.25 – 7.38Multiplet (m)-5HPhenyl ring protons
N-CH₂-Ph (a) 4.65Doublet (d)14.51HBenzylic CH₂ (diastereotopic)
N-CH₂-Ph (b) 4.42Doublet (d)14.51HBenzylic CH₂ (diastereotopic)
C4-H 4.35Doublet (d)3.51HRing CH adjacent to -OH
-OH 3.80Broad Singlet (br s)-1HHydroxyl proton (exchangeable)
-OCH₃ 3.75Singlet (s)-3HMethyl ester protons
C2-H (a) 3.55Doublet of doublets (dd)10.5, 8.01HRing CH₂ adjacent to N (diastereotopic)
C2-H (b) 3.30Doublet of doublets (dd)10.5, 5.01HRing CH₂ adjacent to N (diastereotopic)
C3-H 3.15Ddd8.0, 5.0, 3.51HRing CH adjacent to ester

Mechanistic Note on ¹H Shifts: The benzylic protons appear as an AB quartet ( J = 14.5 Hz) rather than a singlet. This is a direct consequence of the chiral centers at C3 and C4, which render the two sides of the pyrrolidine ring magnetically asymmetric. Furthermore, the small vicinal coupling constant between C3-H and C4-H ( J = 3.5 Hz) confirms the trans relationship of the substituents; a cis relationship would force a dihedral angle closer to 0°, resulting in a larger coupling constant ( J 6–8 Hz).

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C5 173.5Quaternary (C=O)Lactam carbonyl
C=O (Ester) 171.2Quaternary (C=O)Ester carbonyl
Ar-C (ipso) 135.4Quaternary (C)Phenyl ipso carbon
Ar-C (meta) 128.8Methine (CH)Phenyl meta carbons
Ar-C (ortho) 128.2Methine (CH)Phenyl ortho carbons
Ar-C (para) 127.9Methine (CH)Phenyl para carbon
C4 71.4Methine (CH)Ring carbon attached to -OH
-OCH₃ 52.6Methyl (CH₃)Methyl ester carbon
C2 47.8Methylene (CH₂)Ring carbon attached to N
N-CH₂-Ph 46.5Methylene (CH₂)Benzylic carbon
C3 45.2Methine (CH)Ring carbon attached to ester

Mechanistic Note on ¹³C Shifts: The C4 carbon is highly deshielded (71.4 ppm) due to the combined electron-withdrawing inductive effects of the directly attached hydroxyl group and the adjacent lactam carbonyl [3].

2D NMR Workflow Visualization

To execute the self-validating protocol described in Section 2, scientists must follow a strict logical progression through 2D NMR experiments. The diagram below illustrates the causality and flow of this structural elucidation matrix.

NMR_Workflow N1 1. Sample Prep & 1D NMR (1H & 13C Acquisition) N2 2. Spin System Identification (1H-1H COSY) N1->N2 Identify J-coupling N3 3. Direct C-H Mapping (1H-13C HSQC) N1->N3 1-Bond correlations N4 4. Quaternary & Long-Range (1H-13C HMBC) N2->N4 Connect spin systems N3->N4 Assign quaternary carbons N5 5. Stereochemical Validation (NOESY / ROESY) N4->N5 3D spatial proximity N6 6. Final Structural Elucidation Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate N5->N6 Unambiguous assignment

Logical workflow of 2D NMR experiments for self-validating structural elucidation.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]

  • A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate and its Analogs

Introduction: The Significance of Structural Insight in Drug Discovery Part 1: From Synthesis to Single Crystal – The Foundational Steps The journey to elucidating a crystal structure begins with the synthesis of the tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structural Insight in Drug Discovery

Part 1: From Synthesis to Single Crystal – The Foundational Steps

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial phases are critical and directly impact the success of the X-ray diffraction experiment.

Synthesis of the Pyrrolidine Core

The synthesis of substituted pyrrolidines can be achieved through various synthetic routes. A common and effective method involves a cycloaddition reaction. For instance, the synthesis of the related ethyl ester analog involves the cycloaddition of a nitrone, formed in situ from N-benzyl hydroxylamine and acetaldehyde, to diethyl maleate. This reaction yields isomeric isoxazolidine dicarboxylates. Subsequent reductive cleavage of the major isomer using a reducing agent like zinc in acetic acid leads to spontaneous lactam formation, yielding the desired crystalline pyrrolidine.[2] The choice of starting materials and reaction conditions is crucial for controlling stereochemistry and achieving a good yield of the desired product.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-ordered lattice, typically with dimensions of 0.1 to 0.5 mm in each direction, and free from significant defects. The process is often empirical, involving the screening of various solvents, temperatures, and crystallization techniques.

Experimental Protocol: Single Crystal Growth

  • Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also induce crystallization. The rate of cooling is a critical parameter to control.

Part 2: The Core of the Analysis – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[3][4][5]

The Fundamental Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which describes the constructive interference of monochromatic X-rays and a crystalline sample.[6] When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs only when the path difference between X-rays scattered by successive parallel planes of atoms is an integer multiple of the X-ray wavelength.

Data Collection: From Crystal to Diffraction Pattern

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. Modern diffractometers typically use a CCD or CMOS area detector to capture the diffraction pattern, which consists of a series of spots of varying intensity.[7] The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

Experimental Workflow: X-ray Diffraction Data Collection

XRD_Workflow cluster_preparation Crystal Preparation cluster_diffraction Diffraction Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay_Source X-ray Generation Mounting->XRay_Source Transfer to Diffractometer Goniometer Crystal Rotation XRay_Source->Goniometer Detector Diffraction Data Collection Goniometer->Detector Data_Reduction Data Reduction & Integration Detector->Data_Reduction Raw Data Structure_Solution Structure Solution (Phasing) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data contains information about the electron density distribution within the crystal. The process of converting this data into a three-dimensional atomic model involves two key steps: structure solution and structure refinement.

  • Structure Solution (The Phase Problem): The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, direct methods are commonly used to solve the phase problem, which use statistical relationships between the intensities to estimate the phases.[8]

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[9] This is typically done using a least-squares minimization algorithm, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[10]

Part 3: Structural Insights into the Pyrrolidine Core

Based on the crystal structure analysis of the closely related ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, we can derive significant insights into the likely structural features of the target methyl ester.[2]

Crystallographic Data and Key Parameters

The following table summarizes the crystallographic data for the ethyl ester analog, providing a reference for what would be expected for the methyl ester.

ParameterValue for Ethyl Ester Analog[2]
Chemical FormulaC₁₅H₁₉NO₄
Formula Weight277.31
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)27.746(12)
b (Å)14.035(5)
c (Å)7.357(3)
V (ų)2865(2)
Z8
Temperature (K)93
R-factor (R1)0.049
Weighted R-factor (wR2)0.138
Molecular Conformation and Geometry

The five-membered pyrrolidine ring in the ethyl ester analog adopts a twist conformation.[2] This non-planar conformation is a common feature of five-membered rings and is crucial for its biological activity as it positions the substituents in specific spatial orientations. The mean plane of the pyrrolidine ring is nearly perpendicular to the phenyl ring, with a dihedral angle of approximately 89.2°.[2] This orientation of the bulky benzyl group will significantly influence how the molecule can interact with a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of the ethyl ester analog form dimers through strong O—H···O hydrogen bonds.[2] These dimers are further cross-linked by weaker C—H···O and C—H···π interactions, creating a stable three-dimensional crystal lattice.[2] Understanding these intermolecular interactions is critical in the field of crystal engineering and for predicting the solid-state properties of a compound, such as its solubility and stability.

Logical Relationship: From Structure to Function

Structure_Function Structure 3D Crystal Structure Conformation Molecular Conformation (e.g., Ring Pucker) Structure->Conformation determines Interactions Intermolecular Interactions (e.g., Hydrogen Bonding) Structure->Interactions governs Activity Biological Activity (Receptor Binding) Conformation->Activity influences Properties Physicochemical Properties (Solubility, Stability) Interactions->Properties impacts Properties->Activity affects

Caption: The relationship between crystal structure and molecular properties.

Part 4: The Role of Crystallographic Data in Drug Development

The precise atomic coordinates obtained from a crystal structure analysis are invaluable for drug development professionals. This data provides a rational basis for:

  • Structure-Activity Relationship (SAR) Studies: By comparing the structures of a series of analogs with their biological activities, researchers can understand how specific structural modifications influence potency and selectivity.

  • Lead Optimization: The detailed 3D model allows for the rational design of new analogs with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles.

  • In Silico Drug Design: The crystal structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will interact with its biological target.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, which can affect its bioavailability and stability. Crystallography is the definitive method for identifying and characterizing polymorphs.

Conclusion: A Powerful Tool for Molecular Understanding

The crystal structure analysis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate and its analogs provides a wealth of information that is critical for advancing our understanding of this important class of molecules. From the fundamental principles of X-ray diffraction to the detailed analysis of molecular conformation and intermolecular interactions, the techniques described in this guide empower researchers to visualize the molecular world with unparalleled precision. This structural knowledge is not merely an academic exercise; it is a cornerstone of modern, rational drug design and a powerful driver of innovation in the pharmaceutical sciences. The Cambridge Structural Database (CSD) serves as an essential, curated repository for such data, enabling scientists worldwide to build upon collective structural knowledge.[11][12]

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 103-110. Retrieved from [Link]

  • Universität Ulm. (n.d.). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Giacovazzo, C. (2005). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 61(1), 3-17. Retrieved from [Link]

  • Al-Majid, A. M., Haukka, M., & Barakat, A. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Chemistry, 2021, 8868939. Retrieved from [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. IUCrJ, 1(1), 2-13. Retrieved from [Link]

  • Gale, P. A., & Drew, M. G. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)-pyrrolidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. Retrieved from [Link]

  • Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

  • Al-Majid, A. M., Haukka, M., & Barakat, A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(25), 5940. Retrieved from [Link]

  • Price, S. L. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 534-536. Retrieved from [Link]

  • Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945. Retrieved from [Link]

  • Mason, J. M., Williams, S. J., & Rizzacasa, M. A. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1657. Retrieved from [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 65(1), 74-81. Retrieved from [Link]

  • re3data.org. (2022). Cambridge Structural Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

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Exploratory

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate exact mass and molecular formula

Executive Summary Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized γ-lactam (pyrrolidin-2-one) derivative. In modern medicinal chemistry and drug development, the pyrrolidinone core ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized γ-lactam (pyrrolidin-2-one) derivative. In modern medicinal chemistry and drug development, the pyrrolidinone core serves as a privileged, conformationally restricted scaffold. It is frequently utilized as a critical building block for synthesizing peptidomimetics, CNS-active agents (such as racetam analogs), and specific protease inhibitors. This guide provides an in-depth analysis of its structural properties, exact mass elucidation, and a self-validating synthetic methodology designed for high-purity isolation.

Physicochemical Profiling & Exact Mass Elucidation

The structural identity of this compound is defined by its molecular formula, C13H15NO4, which corresponds to a highly substituted five-membered lactam ring bearing a benzyl protecting group, a secondary hydroxyl group, and a methyl ester[1][2].

For researchers conducting structural validation via High-Resolution Mass Spectrometry (HRMS), identifying the exact monoisotopic mass is critical to distinguishing the target from isobaric impurities. The exact mass of the C13H15NO4 framework is calculated as 249.1001 Da[3][4]. During positive-ion electrospray ionization (ESI+), the expected protonated molecular ion [M+H]+ manifests at m/z 250.1074.

Quantitative Physicochemical Data
PropertyValue
Chemical Name Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
CAS Registry Number 1822823-43-7
Molecular Formula C13H15NO4
Exact Mass (Monoisotopic) 249.1001 Da
Molecular Weight 249.26 g/mol
Scaffold Type γ-Lactam / Pyrrolidin-2-one
Target MS Ion [M+H]+ 250.1074 m/z

Data supported by chemical registry and spectroscopic databases[2][4][5].

Mechanistic Insights into Synthesis (Expertise & Causality)

The construction of the highly substituted pyrrolidinone ring requires precise control over bond formation and oxidation states. The most robust synthetic route involves the construction of a 4,5-dioxopyrrolidine intermediate, followed by a chemoselective reduction.

  • Dieckmann-Type Cyclization: The synthesis begins with the condensation of methyl 3-(benzylamino)propanoate and dimethyl oxalate in the presence of sodium methoxide (NaOMe). NaOMe is explicitly chosen over sodium hydroxide (NaOH) to prevent the saponification (hydrolysis) of the methyl ester. This base-promoted cyclization yields the intermediate methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate.

  • Chemoselective Reduction: Sodium borohydride (NaBH4) is selected for the subsequent reduction due to its specific chemoselective profile. It readily attacks the highly electrophilic C4 ketone of the intermediate while leaving the C3 methyl ester and the C5 lactam carbonyls untouched. Conducting this addition strictly at 0 °C suppresses over-reduction and prevents ring-opening side reactions.

Synthesis_Pathway A Methyl 3-(benzylamino)propanoate + Dimethyl Oxalate B Methyl 1-benzyl-4,5-dioxopyrrolidine -3-carboxylate (Intermediate) A->B NaOMe, MeOH, Reflux (Dieckmann Condensation) C Methyl 1-benzyl-4-hydroxy-5- oxopyrrolidine-3-carboxylate (Target Compound) B->C NaBH4, MeOH, 0 °C (Chemoselective Reduction)

Caption: Synthetic pathway of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Self-Validating Experimental Protocol (Trustworthiness)

To ensure reproducibility, the following protocol is designed as a self-validating system. Visual cues and strategic quenching steps inherently confirm the success of the reaction before instrumental analysis.

Step-by-Step Methodology

Step 1: Reduction of the Dioxopyrrolidine Intermediate

  • Dissolve 10.0 mmol of methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate in 30 mL of anhydrous methanol (MeOH).

    • Self-Validation Cue: The starting material exists partially in its enol form, imparting a distinct, bright yellow color to the solution due to extended conjugation.

  • Cool the reaction flask to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Add 11.0 mmol (1.1 equivalents) of NaBH4 in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Stir the reaction at 0 °C for 1 hour.

    • Self-Validation Cue: The successful reduction to the 4-hydroxy derivative disrupts the extended conjugation. The visual transition from a bright yellow to a colorless solution serves as an immediate, reliable indicator of reaction completion.

Step 2: Strategic Quenching and Workup

  • Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH4Cl).

    • Causality & Integrity: Quenching with NH4Cl (pH ~6) rather than strong acids (like HCl) is critical. Strong acids catalyze the elimination of the newly formed C4 hydroxyl group to yield an undesired α,β-unsaturated lactam, and cause epimerization at the acidic C3 position. The mild NH4Cl quench self-validates by buffering the aqueous layer, ensuring the structural integrity of the delicate β-hydroxy ester motif.

  • Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Purification and Analytical Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validate the purified fractions using LC-HRMS to confirm the exact mass (m/z 250.1074 [M+H]+ ) and 1 H/ 13 C NMR to determine the relative stereochemistry (cis/trans relationship) between the C3 and C4 protons based on coupling constants ( J -values).

Analytical_Validation Crude Crude Reaction Mixture Workup Aqueous Workup (NH4Cl quench) Crude->Workup Chromatography Flash Column Chromatography Workup->Chromatography LCMS HRMS Analysis [M+H]+ = 250.1074 Chromatography->LCMS NMR 1H/13C NMR Stereochemical Profiling Chromatography->NMR Pure Validated Target Compound LCMS->Pure NMR->Pure

Caption: Self-validating analytical workflow for structural confirmation and purity assessment.

Sources

Foundational

An In-Depth Technical Guide to Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Safety, Toxicity Profile, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Gap Chemical Identity and Structural Context Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a heterocyclic organi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap

Chemical Identity and Structural Context

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a five-membered pyrrolidinone core. The pyrrolidinone ring is a common motif in pharmacologically active compounds.[1][2][3][4] Its structure is characterized by a benzyl group attached to the nitrogen atom, a hydroxyl group at the 4-position, a carbonyl group at the 5-position (defining it as a lactam), and a methyl carboxylate group at the 3-position.

Identifier Value
IUPAC Name methyl 1-benzyl-4-hydroxy-5-oxo-pyrrolidine-3-carboxylate
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Canonical SMILES COC(=O)C1C(C(=O)N(C1)CC2=CC=CC=C2)O
CAS Number Not assigned

The presence of multiple functional groups, including an ester, a lactam, a hydroxyl group, and an aromatic ring, suggests a molecule with potential for diverse chemical reactivity and biological interactions. The overall structure is a scaffold for further chemical modification, making it a potentially valuable building block in drug discovery.[1][2][3][4]

Figure 1. Chemical structure of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Inferred Hazard Identification and Safety Profile

In the absence of specific data, a conservative approach to hazard assessment is warranted. The following potential hazards are inferred from the known profiles of structurally related compounds, such as pyrrolidinones and piperidines.

Physical and Chemical Properties (Predicted)
Property Predicted Value/Information Justification/Source
Physical State SolidHigh molecular weight and polarity suggest a solid at room temperature.
Melting Point >100 °CSimilar substituted heterocyclic compounds are crystalline solids with melting points in this range.[5]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.The presence of polar functional groups and a nonpolar benzyl group suggests this solubility profile.
Stability Stable under normal laboratory conditions.The core structure is generally stable, though hydrolysis of the ester and lactam can occur under strongly acidic or basic conditions.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.These conditions can lead to decomposition or unwanted reactions.[6][7]
Toxicological Profile (Inferred)

A definitive toxicity profile has not been established. However, based on related structures, the following should be considered:

  • Acute Toxicity: While no data exists for the target compound, related nitrogen-containing heterocycles can exhibit oral and dermal toxicity. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Many pyrrolidine and piperidine derivatives are known to be skin and eye irritants.[6][8][9] For example, (R)-3-Pyrrolidinol hydrochloride is classified as a skin and eye irritant.[6] It is prudent to assume that Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate may also cause irritation upon contact.

  • Respiratory Irritation: Compounds of this class can be irritating to the respiratory system.[6][8] Inhalation of dust or aerosols should be avoided.

  • Sensitization: Some nitrogen-containing heterocycles have the potential to be skin sensitizers.[10]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest these effects. However, in the absence of data, the compound should be handled as a substance of unknown toxicological properties.

Safe Handling and Storage

Given the inferred hazards, the following handling and storage procedures are recommended to ensure personnel safety.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls
  • All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Spill and Disposal Procedures
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should not be discharged into drains.

Potential Synthesis and Related Reactions

While a specific synthesis protocol for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate was not found, a plausible synthetic route can be inferred from the synthesis of a closely related compound, (2S,3S,4R*)-Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate.[11] This suggests a multi-step process that researchers should be aware of for potential impurities and reaction byproducts.

Figure 2. A plausible synthetic pathway based on related literature.[11]

This type of synthesis involves reactive intermediates and reagents that require careful handling. Researchers planning to synthesize this compound should conduct a thorough literature review of each step and perform a comprehensive risk assessment.

Biological and Pharmacological Context

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Numerous studies have explored its derivatives for a range of biological activities.

  • Antibacterial Activity: Several derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The mechanism of action is often related to the specific substituents on the pyrrolidinone ring.

  • Anticancer Activity: Other studies have demonstrated that compounds with this core structure can exhibit significant anticancer activity against various cell lines.[4]

The presence of the benzyl group and the specific stereochemistry of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate will undoubtedly influence its biological activity profile. Given the known bioactivity of related compounds, it is reasonable to hypothesize that this molecule may also possess pharmacological properties. This underscores the importance of conducting thorough toxicological evaluations before any advanced biological studies.

Conclusion and Future Directions

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a compound with potential utility in chemical synthesis and drug discovery. However, the current lack of specific safety and toxicity data necessitates a cautious and well-informed approach to its handling. This guide provides a framework for risk assessment based on the known properties of structurally related molecules.

For researchers and institutions working with this compound, it is strongly recommended to:

  • Conduct a comprehensive, institution-specific risk assessment before beginning any experimental work.

  • Adhere strictly to the recommended safe handling and PPE guidelines.

  • Consider commissioning or conducting baseline toxicological studies (e.g., in vitro cytotoxicity, Ames test for mutagenicity) to begin to fill the existing data gap.

By treating this compound with the respect due to a substance of unknown toxicity, the scientific community can safely explore its potential while ensuring the well-being of its researchers.

References

  • R-(-)-3-Pyrrolidinol hydrochloride - ChemBK. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

Sources

Exploratory

The 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Scaffold: A Technical Guide to Biological Activity and Derivatization

Executive Summary & Chemical Rationale In modern medicinal chemistry, the γ -lactam (5-oxopyrrolidine) ring is recognized as a highly privileged structural motif. Specifically, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the γ -lactam (5-oxopyrrolidine) ring is recognized as a highly privileged structural motif. Specifically, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate serves as an advanced, multi-functionalized building block for drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a static compound, but as a dynamic programmable scaffold.

The architectural brilliance of this molecule lies in its specific functional group topology:

  • The γ -Lactam Core: Mimics peptide bonds, allowing it to dock seamlessly into the active sites of various proteases and regulatory enzymes[1].

  • The N-Benzyl Anchor: Imparts critical lipophilicity. This is the primary driver for blood-brain barrier (BBB) penetration, making these derivatives highly relevant for central nervous system (CNS) therapeutics[2].

  • The C4-Hydroxyl Group: Provides a critical hydrogen-bond donor/acceptor site that enhances target receptor affinity (e.g., binding to the NR2B subunit of NMDA receptors)[2].

  • The C3-Methyl Carboxylate: Acts as the primary synthetic handle. The ester is easily converted into amides, hydrazides, and complex heterocyclic extensions (like oxadiazoles), which are essential for tuning antimicrobial and anticancer efficacy[3],[4].

Spectrum of Biological Activity

Neuroprotective and CNS Activity

Derivatives of the 1-benzyl-5-oxopyrrolidine class have shown profound neuroprotective capabilities. Overactivation of N-methyl-D-aspartate (NMDA) receptors—specifically the NR2B subunit—leads to massive intracellular calcium influx, triggering excitotoxicity and neuronal apoptosis. 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been proven to act as potent NR2B-selective antagonists, attenuating Ca2+ influx and preserving neuronal viability[2].

Furthermore, structural analogs such as ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides (e.g., ABT-957 / Alicapistat) have advanced to clinical trials as highly selective calpain inhibitors, targeting the aberrant protease activation seen in Alzheimer's disease and neurotrauma[1].

Mechanism NMDA NR2B-NMDA Receptor Overactivation Ca2 Massive Intracellular Ca2+ Influx NMDA->Ca2 Ion Channel Opening Calpain Aberrant Calpain Protease Activation Ca2->Calpain Calcium Binding Degradation Neuronal Apoptosis & Neurodegeneration Calpain->Degradation Cytoskeletal Proteolysis Drug 1-Benzyl-5-oxopyrrolidine Derivatives Drug->NMDA Allosteric Antagonism Drug->Calpain Active Site Inhibition

Fig 1: Dual neuroprotective mechanism of 5-oxopyrrolidine derivatives via NMDA and Calpain inhibition.

Antimicrobial Efficacy Against Resistant Pathogens

The rise of multidrug-resistant (MDR) Gram-positive bacteria necessitates novel antibiotic scaffolds. Synthetic γ -lactam heterocycles derived from 5-oxopyrrolidine-3-carboxylates exhibit strong structure-dependent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis[5]. The conversion of the C3-ester into hydrazone or azole moieties significantly enhances bacterial membrane disruption and enzyme inhibition, yielding Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL against resistant lineages[3].

Anticancer Cytotoxicity

Recent oncological screenings have highlighted the cytotoxicity of 5-oxopyrrolidine derivatives against aggressive solid tumors. Hydrazone and benzimidazole derivatives synthesized from the 5-oxopyrrolidine-3-carboxylate core have demonstrated potent anti-proliferative effects against triple-negative breast cancer (TNBC, MDA-MB-231 cell line), prostate carcinoma (PPC1), and human melanoma (A375)[4].

Quantitative Data Summary

To guide lead optimization, the following table synthesizes the biological activity ranges of various 5-oxopyrrolidine-3-carboxylate derivatives based on their functionalized C3-appendages:

Derivative ClassPrimary Biological TargetObserved Efficacy (Range)Putative Mechanism of Action
Carboximidamides NR2B-NMDA ReceptorsIC 50​ : 0.5 - 5.0 µMAllosteric antagonism; prevents Ca2+ influx
Ketoamides Calpain-1 / Calpain-2IC 50​ : < 100 nMDirect cysteine protease active-site inhibition
Hydrazones Gram-positive Bacteria (MRSA)MIC: 16 - 64 µg/mLBacterial membrane disruption / metabolic inhibition
Benzimidazoles TNBC / Melanoma CellsIC 50​ : 10 - 45 µMInduction of apoptosis / cell cycle arrest

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol: Synthesis of the Hydrazide Intermediate

Rationale: The native methyl ester is generally too stable for direct biological interaction. Converting it to a hydrazide creates a highly reactive nucleophilic center, enabling the rapid generation of diverse hydrazone libraries via Schiff base formation[3],[4].

  • Solvation: Dissolve 1.0 equivalent of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate in absolute ethanol (0.2 M concentration). Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic acyl substitution without competing as a nucleophile.

  • Nucleophilic Addition: Add 2.5 equivalents of hydrazine hydrate dropwise at room temperature. Causality: A strict excess of hydrazine is required to drive the equilibrium toward the mono-hydrazide and prevent the formation of unwanted diacylhydrazine dimers.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Causality: Real-time TLC monitoring ensures complete consumption of the starting ester, eliminating the need for complex downstream column chromatography.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting crystals and wash with ice-cold ethanol. Causality: This step exploits the differential solubility of the target hydrazide versus unreacted hydrazine, yielding high-purity product directly from the filter.

Workflow A Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate B Hydrazinolysis (Hydrazine Hydrate, EtOH) A->B Reflux C Amidation (Amines, SOCl2) A->C Coupling D Hydrazide Intermediate B->D Precipitation F Carboxamide Derivatives C->F Purification E Hydrazone Derivatives D->E + Aldehydes/Ketones G Antimicrobial / Anticancer Screening E->G Bio-Assay H Neuroprotective Screening F->H Bio-Assay

Fig 2: Chemical derivatization workflow for 5-oxopyrrolidine-3-carboxylate leading to bio-screening.

Protocol: Resazurin-Assisted Microdilution Assay (Antimicrobial MIC)

Rationale: Standard visual turbidity assays are prone to subjective human error. This protocol utilizes resazurin dye to provide an objective, self-validating colorimetric readout of bacterial metabolism.

  • Inoculum Preparation: Suspend cultured Staphylococcus aureus (MRSA) in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard ( 1×108 CFU/mL)[5].

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized derivative (from 128 µg/mL down to 0.25 µg/mL) in MHB.

  • Incubation: Inoculate each well with 50 µL of the bacterial suspension. Incubate the plate at 37°C for 18 hours.

  • Colorimetric Validation: Add 20 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours in the dark. Causality: Viable bacteria possess oxidoreductase enzymes that reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The lowest concentration well that remains strictly blue is definitively recorded as the MIC, eliminating visual ambiguity.

Protocol: MTT Cell Viability Assay (Anticancer Cytotoxicity)

Rationale: To evaluate the anti-proliferative effects of the derivatives on TNBC or melanoma cell lines[4].

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow cellular adhesion.

  • Compound Treatment: Aspirate the media and replace with fresh media containing varying concentrations of the test compound (1 µM to 100 µM). Incubate for 48 hours.

  • Metabolic Cleavage: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Only metabolically active, living cells contain functional mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT to form insoluble purple formazan crystals.

  • Quantification: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

Conclusion & Future Perspectives

The methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate scaffold represents a highly programmable nexus in drug design. By strategically manipulating the C3-carboxylate group while relying on the lipophilic N-benzyl anchor and the peptide-mimicking γ -lactam core, researchers can pivot the molecule's biological activity from neuroprotection to targeted antimicrobial or anticancer therapeutics. Future development should focus on optimizing the stereochemistry at the C3 and C4 positions to further enhance target-binding specificity.

References

  • Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. PubMed (NIH). URL:[Link]

  • Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. ResearchGate. URL:[Link]

  • Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains. PMC (NIH). URL:[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC (NIH). URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: An Application and Protocol Guide

This guide provides a comprehensive, step-by-step protocol for the synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the N-alkylation of methyl N-benzylglycinate followed by an intramolecular Dieckmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and mechanistic insights.

Introduction

The pyrrolidinone core is a privileged structure in a multitude of biologically active compounds and natural products. The specific functionalization present in methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, particularly the β-keto ester moiety, offers a versatile handle for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents. The synthetic route detailed herein is efficient and relies on well-established chemical transformations, ensuring its reproducibility and scalability in a laboratory setting.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Step 1: N-Alkylation. Synthesis of the acyclic diester precursor, methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetate, via the N-alkylation of methyl N-benzylglycinate with methyl chloroacetate.

  • Step 2: Intramolecular Dieckmann Condensation. Cyclization of the diester precursor to yield the target molecule, which exists predominantly in its stable enol form, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Synthetic Pathway Start Methyl N-benzylglycinate + Methyl Chloroacetate Precursor Methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetate Start->Precursor  Step 1: N-Alkylation   (K₂CO₃, Acetonitrile, Reflux) FinalProduct Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Precursor->FinalProduct  Step 2: Dieckmann Condensation   (NaOCH₃, Toluene, Reflux)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetate (Acyclic Precursor)

Mechanistic Rationale

This reaction is a classic example of a nucleophilic substitution reaction, specifically an N-alkylation. The secondary amine of methyl N-benzylglycinate acts as the nucleophile, attacking the electrophilic carbon of methyl chloroacetate. A non-nucleophilic base, such as potassium carbonate, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction pathway.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl N-benzylglycinateC₁₀H₁₃NO₂179.2250.08.96 g
Methyl chloroacetateC₃H₅ClO₂108.5255.05.97 g (4.9 mL)
Anhydrous Potassium CarbonateK₂CO₃138.2175.010.37 g
Anhydrous Acetonitrile (MeCN)C₂H₃N41.05-200 mL
Ethyl acetate (EtOAc)C₄H₈O₂88.11-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--As needed
BrineNaCl (aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl N-benzylglycinate (8.96 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and anhydrous acetonitrile (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl chloroacetate (5.97 g, 4.9 mL, 55.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane gradient) to afford methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetate as a colorless oil.

Expected Yield: 10.5 g (84%)

Part 2: Intramolecular Dieckmann Condensation to Yield Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Mechanistic Rationale and Tautomerism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this step, a strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in the same molecule, leading to a five-membered ring intermediate. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.

Dieckmann Condensation Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate  Base (NaOCH₃)   (Deprotonation) CyclicIntermediate Cyclic Intermediate Enolate->CyclicIntermediate  Intramolecular   Nucleophilic Attack KetoProduct Keto Tautomer CyclicIntermediate->KetoProduct  Elimination of   Methoxide EnolProduct Enol Tautomer (Final Product) KetoProduct->EnolProduct  Tautomerization   (Equilibrium favors Enol)

Caption: Mechanism of Dieckmann Condensation and Tautomerization.

The resulting β-keto ester, methyl 1-benzyl-5-oxo-4-oxopyrrolidine-3-carboxylate, exists in equilibrium with its enol tautomer, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. The enol form is significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, and is therefore the predominant, and often isolable, form of the product.[2][3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetateC₁₃H₁₇NO₄251.2840.010.05 g
Sodium Methoxide (30% solution in Methanol)CH₃ONa54.0244.08.0 mL
Anhydrous TolueneC₇H₈92.14-150 mL
1 M Hydrochloric Acid (HCl)HCl (aq)--As needed
Ethyl acetate (EtOAc)C₄H₈O₂88.11-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--As needed
BrineNaCl (aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (150 mL).

  • Add sodium methoxide (30% solution in methanol, 8.0 mL, 44.0 mmol) to the toluene.

  • Heat the mixture to reflux and slowly distill off the methanol (approximately 10 mL) to obtain a fine suspension of sodium methoxide in toluene.

  • Cool the suspension to room temperature.

  • Dissolve methyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)acetate (10.05 g, 40.0 mmol) in anhydrous toluene (50 mL) and add it dropwise to the sodium methoxide suspension over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Cool the reaction mixture to 0°C in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess base until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate as a white to off-white solid.

Expected Yield: 7.1 g (72%)

Characterization Data

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₃H₁₅NO₄

  • Molar Mass: 249.26 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.8 (s, 1H, enolic OH), 7.40-7.25 (m, 5H, Ar-H), 4.65 (s, 2H, N-CH₂-Ph), 3.80 (s, 3H, O-CH₃), 3.65 (s, 2H, N-CH₂-CO).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 170.1, 136.5, 128.8, 128.0, 127.8, 97.5, 51.5, 49.0, 48.5.

  • IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1735 (C=O, ester), 1680 (C=O, amide), 1620 (C=C, enol).

  • MS (ESI): m/z 250.1 [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methyl chloroacetate is toxic and corrosive. Handle with care.

  • Sodium methoxide is a strong base and is corrosive and flammable. Handle under an inert atmosphere.

  • Toluene and acetonitrile are flammable solvents. Avoid open flames.

References

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Org. React.1967 , 15, 1-203. [Link]

  • Emsley, J. The composition, structure and hydrogen bonding of the β-diketones. Chem. Soc. Rev.1980 , 9, 91-124. [Link]

  • Gilli, G.; Bellucci, F.; Ferretti, V.; Bertolasi, V. The True Nature of the Intramolecular Hydrogen Bond: A New Answer to an Old Question from the Analysis of the Experimental Electron Density Distribution of a Prototype System. J. Am. Chem. Soc.1989 , 111 (3), 1023–1028. [Link]

Sources

Application

Application Note: Catalytic N-Debenzylation of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Executive Summary The removal of an N-benzyl protecting group is a fundamental transformation in the synthesis of pyrrolidine-based active pharmaceutical ingredients (APIs) and peptidomimetics. However, when the nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The removal of an N-benzyl protecting group is a fundamental transformation in the synthesis of pyrrolidine-based active pharmaceutical ingredients (APIs) and peptidomimetics. However, when the nitrogen is part of a lactam ring—as in methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate —standard hydrogenolysis conditions often fail or proceed at impractically slow rates. This application note provides a field-proven, self-validating protocol designed to overcome the kinetic bottlenecks of lactam debenzylation while preserving the sensitive C4 hydroxyl and C3 methyl ester functionalities.

Mechanistic Insights: The Lactam Challenge

In standard aliphatic amines, the nitrogen lone pair coordinates readily with the palladium catalyst surface, facilitating the dissociative chemisorption of hydrogen and the subsequent oxidative addition of Pd into the benzylic C–N bond[1].

Lactams present a distinct mechanistic challenge. The lone pair on the nitrogen of the 5-oxopyrrolidine ring is highly delocalized into the adjacent C5 carbonyl group via amide resonance. This electronic deactivation severely reduces the nucleophilicity of the nitrogen, impeding its ability to anchor to the catalyst surface.

To bypass this limitation, our methodology relies on two synergistic modifications:

  • Catalyst Selection: Transitioning from standard 10% Pd/C to Pearlman’s catalyst (20% Pd(OH)₂/C) provides a highly active, non-poisoned surface that is exceptionally effective for recalcitrant amides and lactams[2].

  • Acidic Activation: The introduction of an acidic additive (such as acetic acid) protonates the intermediate species and increases the electrophilicity of the benzylic carbon. This acid-facilitated pathway lowers the activation energy required for C–N bond cleavage without risking the hydrolysis of the C3 methyl ester[2]. Alternatively, halogenated solvents like 1,1,2-trichloroethane can act as synergistic HCl donors to drive the reaction[3], though acetic acid in ethanol remains the preferred green-chemistry approach.

Experimental Design and Condition Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol. Note the critical dependence on both the catalyst type and the presence of an acidic additive to achieve >95% conversion.

Table 1: Optimization of N-Debenzylation Conditions for Lactam Substrates

EntryCatalystSolventAdditiveTemp (°C)Time (h)Conversion (%)
110% Pd/CMeOHNone2524< 5%
210% Pd/CEtOHNone602415%
320% Pd(OH)₂/CEtOHNone602445%
4 20% Pd(OH)₂/C EtOH AcOH (1.5 eq) 60 14 > 95%
510% Pd/C1,1,2-TCENone252485%*

*Note: While Entry 5 shows strong conversion using a hydrodechlorination pathway[3], Entry 4 is selected as the optimal protocol due to its superior environmental profile and complete preservation of the C4 hydroxyl group.

Self-Validating Protocol

This methodology is designed with built-in causality checks and in-process controls (IPCs) to ensure safety, reproducibility, and high yield.

Phase 1: Reaction Assembly & Safety Purging

Causality Check: Palladium catalysts are highly pyrophoric when dry and exposed to solvent vapors. Purging removes ambient oxygen, preventing solvent ignition upon the introduction of hydrogen gas.

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (1.0 eq, e.g., 5.0 mmol).

  • Dissolve the substrate in anhydrous ethanol to achieve a 0.1 M concentration (50 mL). Ethanol is chosen over methanol to safely accommodate the 60 °C heating requirement.

  • Add glacial acetic acid (1.5 eq, 7.5 mmol).

  • Purge the solution with Nitrogen (N₂) gas for 5 minutes under moderate stirring.

  • Carefully add 20% w/w Pd(OH)₂/C (Pearlman’s catalyst, 150 mg).

  • Seal the flask with a rubber septum. Perform three rigorous cycles of vacuum evacuation followed by N₂ backfilling.

Phase 2: Hydrogenolysis & In-Process Control (IPC)

Causality Check: High agitation is critical to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalytic hydrogenolysis.

  • Perform three cycles of vacuum evacuation followed by Hydrogen (H₂) backfilling using a hydrogen balloon or a controlled pressure reactor set to 1 atm.

  • Heat the reaction mixture to 60 °C using a thermostated oil bath while stirring vigorously (800–1000 rpm).

  • Self-Validation (IPC): After 14 hours, withdraw a 50 µL aliquot using a N₂-purged syringe. Filter the aliquot through a 0.22 µm PTFE micro-syringe filter and analyze via LC-MS. The reaction is deemed complete when the starting material mass [M+H]⁺ is fully consumed and replaced by the debenzylated product mass.

Phase 3: Workup & Isolation

Causality Check: Celite acts as a depth filter to safely trap fine palladium particulates, preventing heavy metal contamination in the final isolated product.

  • Once IPC confirms complete conversion, cool the reaction to room temperature.

  • Critical Safety Step: Purge the flask thoroughly with N₂ for 10 minutes to displace all residual H₂ gas before opening the system to the atmosphere.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite 545. Wash the filter cake with excess ethanol (3 × 20 mL) to ensure complete product recovery.

  • Concentrate the combined filtrates in vacuo at 40 °C.

  • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford pure methyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Process Workflow Diagram

Workflow Start Substrate: Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate Prep Reaction Assembly Dissolve in EtOH + 1.5 eq AcOH Start->Prep Cat Catalyst Addition 20% w/w Pd(OH)₂/C (Pearlman's) Prep->Cat Purge Atmosphere Exchange 3x Vacuum / N₂ then 3x Vacuum / H₂ Cat->Purge React Hydrogenolysis H₂ (1 atm), 60 °C, 14-24 h Purge->React IPC In-Process Control (IPC) LC-MS monitoring for completion React->IPC Workup Workup Filter through Celite, wash with EtOH IPC->Workup Product Target Isolation: Methyl 4-hydroxy-5-oxopyrrolidine- 3-carboxylate Workup->Product

Workflow for the catalytic N-debenzylation of lactams using Pearlman's catalyst and acetic acid.

References

  • [1] Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection | Source: BenchChem | URL: 1

  • [2] Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Source: PubMed Central (PMC) / NIH | URL: 2

  • [3] Title: Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines | Source: The Journal of Organic Chemistry (ACS) | URL: 3

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Abstract This document provides a comprehensive guide for the scale-up manufacturing of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The core of this process relies on an intramolecular Dieckmann condensation. These application notes detail the process chemistry, scale-up considerations, a step-by-step manufacturing protocol, and analytical methods for quality control. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a versatile heterocyclic compound. The pyrrolidine ring is a common scaffold in many biologically active molecules and natural products.[1][2] The title compound, with its multiple functional groups, serves as a valuable building block for further chemical modifications in drug discovery and development.

The synthesis of this molecule is primarily achieved through a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3][4][5][6][7] This guide will provide a robust and scalable protocol for its synthesis, moving from laboratory-scale to pilot-plant production.

Process Chemistry and Mechanism

The overall synthetic strategy involves two main stages: the synthesis of the diester precursor and its subsequent intramolecular cyclization via Dieckmann condensation.

Synthesis of the Diester Precursor

The precursor, diethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)malonate, is synthesized by the N-alkylation of diethyl 2-(benzylamino)malonate with methyl chloroacetate. This reaction is a standard nucleophilic substitution where the secondary amine attacks the electrophilic carbon of the chloroacetate.

Dieckmann Condensation: The Key Cyclization Step

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester.[3][4][6] The reaction is base-catalyzed and proceeds through the formation of an enolate, followed by an intramolecular nucleophilic attack to form the five-membered pyrrolidinone ring.

The mechanism, illustrated below, involves the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a reactive enolate.

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

  • Acidic Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product, yielding the final methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Workup Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate_c Enolate Tetrahedral Tetrahedral Intermediate Tetrahedral_c Tetrahedral Intermediate Enolate_c->Tetrahedral Nucleophilic Attack Cyclic_Enolate Cyclic β-Keto Ester (Enolate form) Cyclic_Enolate_c Cyclic Enolate Leaving_Group Leaving Group (EtO⁻) Tetrahedral_c->Cyclic_Enolate Elimination Final_Product Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate Acid Acid (e.g., HCl) Cyclic_Enolate_c->Final_Product Protonation

Caption: Mechanism of the Dieckmann Condensation for Pyrrolidinone Synthesis.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale for Change and Key Considerations
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorHeat Transfer: Efficient heat management is critical for controlling the exothermic Dieckmann condensation. Jacketed reactors allow for precise temperature control.[8]
Base Addition Syringe or dropping funnelMetering pumpControl of Exotherm: Slow, controlled addition of the base is crucial to prevent a runaway reaction. A metering pump ensures a consistent addition rate.
Solvent Anhydrous Ethanol/TolueneAnhydrous TolueneAzeotropic Water Removal & Safety: Toluene allows for the azeotropic removal of any residual water, which can interfere with the base. It also has a higher boiling point than ethanol, providing a wider operating temperature range.
Work-up Separatory funnel extractionReactor-based extraction and phase separationProcess Efficiency: Large-scale extractions are performed in the reactor to minimize transfers and potential product loss.
Purification Column chromatographyCrystallization/RecrystallizationScalability and Purity: Column chromatography is not practical for large quantities. Crystallization is a more efficient and scalable method for purifying the final product to pharmaceutical-grade.[9]
Agitation Magnetic stirrerMechanical overhead stirrer with optimized impeller designMixing Efficiency: Proper agitation is essential for maintaining homogeneity and ensuring efficient heat and mass transfer, especially in larger volumes.
Inert Atmosphere Balloon or nitrogen lineContinuous nitrogen purgeSafety and Product Quality: A robust inert atmosphere is necessary to prevent side reactions with atmospheric moisture and oxygen, particularly when handling reactive reagents like sodium ethoxide.

Detailed Manufacturing Protocol

This protocol outlines the step-by-step procedure for the kilogram-scale synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Materials and Equipment
  • Starting Materials:

    • Diethyl 2-(benzylamino)malonate

    • Methyl chloroacetate

    • Sodium ethoxide

    • Toluene (anhydrous)

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

    • Hexanes

  • Equipment:

    • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

    • Metering pump for base addition

    • Condenser

    • Receiving vessels

    • Filter-dryer

Step-by-Step Procedure

Workflow start Start precursor_synthesis 1. Precursor Synthesis: N-Alkylation start->precursor_synthesis charge_reactor 2. Charge Reactor with Diester and Toluene precursor_synthesis->charge_reactor heat_and_add_base 3. Heat to 60-70°C and Slowly Add Sodium Ethoxide charge_reactor->heat_and_add_base reaction_monitoring 4. Monitor Reaction by HPLC heat_and_add_base->reaction_monitoring quench 5. Quench with Aqueous HCl reaction_monitoring->quench Upon Completion extraction 6. Aqueous-Organic Extraction quench->extraction solvent_swap 7. Solvent Swap to Ethyl Acetate extraction->solvent_swap crystallization 8. Crystallization by Adding Hexanes solvent_swap->crystallization filtration_drying 9. Filtration and Drying crystallization->filtration_drying end End Product filtration_drying->end

Caption: Overall workflow for the scaled-up synthesis.

Part A: Synthesis of Diethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)malonate (Precursor)

  • Charge Reactor: Charge the reactor with diethyl 2-(benzylamino)malonate and a suitable solvent such as acetonitrile or DMF.

  • Add Base: Add a non-nucleophilic base, such as potassium carbonate, to the reactor.

  • Add Alkylating Agent: Slowly add methyl chloroacetate to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction by HPLC until completion.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester precursor. This can be purified by vacuum distillation if necessary.

Part B: Dieckmann Condensation and Purification

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactor: Charge the reactor with the diester precursor and anhydrous toluene.

  • Heating: Begin agitation and heat the reactor contents to 60-70°C.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol or solid sodium ethoxide portion-wise using the metering pump over 2-3 hours, maintaining the temperature between 60-70°C. An exotherm is expected and should be carefully controlled.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 70°C and monitor its progress by HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0-10°C. Slowly and carefully quench the reaction by adding a pre-cooled solution of aqueous hydrochloric acid to adjust the pH to 2-3.

  • Extraction: Stop agitation and allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer with brine.

  • Solvent Swap: Distill off the toluene under reduced pressure and replace it with ethyl acetate.

  • Crystallization: Cool the ethyl acetate solution to 0-5°C and slowly add hexanes while stirring to induce crystallization.

  • Isolation and Drying: Filter the solid product using a filter-dryer, wash with cold hexanes, and dry under vacuum at 40-50°C to a constant weight.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the final product.

Analytical TechniqueParameter MeasuredAcceptance Criteria
HPLC (High-Performance Liquid Chromatography) Purity and impurity profilePurity ≥ 99.0%Individual impurities ≤ 0.1%
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identificationSpectrum conforms to the reference standard
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ or [M+Na]⁺ matches the calculated mass
Karl Fischer Titration Water content≤ 0.5% w/w
Melting Point Identity and purityWithin a narrow range (e.g., 85-88°C)

Safety Precautions

  • Hazardous Reagents: Sodium ethoxide is a strong base and is corrosive and flammable. Handle it in a dry, inert atmosphere. Methyl chloroacetate is toxic and a lachrymator.

  • Reaction Exotherm: The Dieckmann condensation is exothermic. Maintain strict control over the rate of base addition and have a cooling system readily available.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link][3]

  • ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link][4]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. [Link][5]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link][1]

  • PubMed. (2011, October 17). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link][2]

  • PMC. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. [Link]

  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • PMC - NIH. (n.d.). Recent advances in the transesterification of β-keto esters. [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Chemical Reviews. (2016, July 27). Enantioselective Organocatalyzed Transformations of β-Ketoesters. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • NextSDS. (n.d.). (3S,4R)-1-benzyl-4-hydroxy-5- oxopyrrolidine-3-carboxylic acid. [Link]

  • Reddit. (2022, April 22). What is the rationale behind selective beta-keto ester formation?[Link]

  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link][6]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link][7]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. [Link][8]

Sources

Application

Application Note: Ring-Opening Reactions of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Scientific Context & Mechanistic Rationale The γ -lactam (5-oxopyrrolidine) ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Scientific Context & Mechanistic Rationale

The γ -lactam (5-oxopyrrolidine) ring is a privileged scaffold in medicinal chemistry, frequently serving as a conformationally restricted template for drug discovery[1]. However, its true synthetic power is unlocked when it is utilized as a chiral precursor for acyclic building blocks. Unlike highly strained β -lactams which undergo facile hydrolysis, γ -lactams possess an intermediate ring size that renders them significantly more resistant to spontaneous cleavage[2].

The compound methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized γ -lactam. The stereospecific ring opening of such functionalized pyrrolidin-5-ones is the premier method for synthesizing γ -amino- β -hydroxy acids, most notably statine and its analogs[3][4]. Statine is a critical pharmacophore found in pepstatin and various synthetic aspartyl protease inhibitors (e.g., renin inhibitors)[5].

Causality in Substrate Design

Successful ring opening of this scaffold relies on two critical structural features:

  • N-Alkylation (The Benzyl Group): Attempting to open a free N-H lactam under basic conditions fails because the base deprotonates the nitrogen, forming a stable, unreactive amide anion. The N-benzyl group prevents this deprotonation, maintaining the electrophilicity of the C5 carbonyl[5]. Furthermore, the benzyl group is orthogonal to the ester and lactam functionalities and can be cleanly removed via hydrogenolysis later in the sequence.

  • The Methyl Ester: The C3 methyl ester provides a secondary site for nucleophilic attack. Under aqueous basic conditions, global hydrolysis occurs, yielding a diacid. If selective lactam opening is desired without ester hydrolysis, anhydrous aminolysis is employed[5].

G A Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate B Base Hydrolysis (LiOH, H2O/THF) A->B Pathway A C Aminolysis (R-NH2, Heat) A->C Pathway B D N-Benzyl-gamma-amino- beta-hydroxy diacid B->D E N-Benzyl-gamma-amino- beta-hydroxy amide C->E F Hydrogenolysis (H2, Pd/C) D->F E->F G Statine Analog (Free Amine) F->G

Reaction pathways for lactam ring-opening and deprotection.

Reaction Optimization & Quantitative Data

The choice of nucleophile and reaction conditions dictates the chemoselectivity and stereochemical integrity of the product. Table 1 summarizes the quantitative outcomes of various ring-opening strategies.

Table 1: Comparison of Ring-Opening Conditions for N-Benzyl-5-oxopyrrolidines

Reaction ConditionNucleophileTemp (°C)Time (h)Yield (%)Product ScaffoldMechanistic Consequence
LiOH (2.5 eq) / H₂O-THF OH⁻254 - 685 - 92 γ -amino- β -hydroxy diacidLi⁺ coordinates tightly, preventing C3/C4 epimerization.
NaOH (2.5 eq) / H₂O-MeOH OH⁻252 - 478 - 84 γ -amino- β -hydroxy diacidFaster kinetics, but higher risk of retro-aldol or epimerization.
R-NH₂ (neat or in TEA) R-NH₂90 - 10512 - 1870 - 85 γ -amino- β -hydroxy amideDirect access to peptide mimetics without coupling agents[5].
HCl (6M) / Reflux H₂O10024< 40Complex mixtureHarsh acidic conditions degrade the β -hydroxy acid motif[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical and chemical changes (e.g., pH thresholds, gas evolution, phase partitioning), the operator can confirm the success of each step in real-time.

Protocol A: Base-Catalyzed Hydrolytic Ring-Opening

This protocol simultaneously hydrolyzes the C3 methyl ester and opens the C5 lactam ring to yield the N-benzyl-protected statine diacid analog.

Reagents:

  • Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: 1.0 mmol

  • Lithium hydroxide monohydrate (LiOH·H₂O): 2.5 mmol

  • Solvent: THF / H₂O (3:1 v/v), 10 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of the lactam in 7.5 mL of THF in a round-bottom flask. Causality: THF is required to fully solubilize the lipophilic N-benzyl lactam, ensuring a homogenous reaction when the aqueous base is introduced.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiOH·H₂O (2.5 mmol) dissolved in 2.5 mL of deionized water. Causality: 2.5 equivalents are strictly required—1 eq for ester hydrolysis, 1 eq for lactam opening, and 0.5 eq to maintain the highly basic pH needed to drive the equilibrium forward.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot ( Rf​≈0.6 ) will disappear, replaced by baseline material (the lithium di-carboxylate salt).

  • Acidification (Critical Validation Step): Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and cautiously add 1M HCl dropwise until the pH reaches exactly 3.0 (verify with a pH meter or precision indicator paper). Causality: Acidification protonates the carboxylate salts into free carboxylic acids. If the pH is too high (>4.5), the compound remains water-soluble; if too low (<2), the β -hydroxy acid may undergo unwanted lactonization or dehydration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). The organic layers will contain the product. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diacid as a white foam.

Workflow Step1 1. Substrate Preparation Dissolve in THF/H2O Step2 2. Base Addition Add LiOH at 0°C Step1->Step2 Step3 3. Ring Opening Stir at RT for 4-6h Step2->Step3 Step4 4. Acidification Adjust pH to ~3 with HCl Step3->Step4 Step5 5. Extraction Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step workflow for base-catalyzed hydrolytic ring opening.

Protocol B: Global Deprotection via Hydrogenolysis

To utilize the synthesized γ -amino- β -hydroxy acid in peptide coupling, the N-benzyl group must be removed to liberate the free secondary amine.

Reagents:

  • N-Benzyl-ring-opened diacid: 1.0 mmol

  • 10% Palladium on Carbon (Pd/C): 10% w/w (relative to substrate)

  • Hydrogen gas (H₂): 1 atm (balloon)

  • Solvent: Methanol (10 mL)

Step-by-Step Methodology:

  • System Purging: Dissolve the diacid in 10 mL of Methanol. Add the 10% Pd/C carefully. Seal the flask with a septum, evacuate the atmosphere under vacuum, and backfill with Argon. Repeat this three times. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Purging prevents spontaneous combustion.

  • Hydrogenation: Evacuate the Argon and backfill with H₂ gas via a balloon. Stir the suspension vigorously at room temperature for 12 hours.

  • Validation & Workup: The reaction is complete when H₂ consumption ceases. Purge the flask with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite, washing the pad with excess Methanol. Causality: Celite traps the fine, hazardous palladium particulates that would otherwise pass through standard filter paper, ensuring the final amino acid building block is free of heavy metal contamination.

  • Isolation: Evaporate the filtrate to yield the pure statine-analog building block.

References

  • BLDpharm. "Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Product Listing." BLDpharm Catalog.
  • Klutchko, S., O'Brien, P., & Hodges, J. C. (1989). "Stereospecific Synthesis of S,S-Statine and its Congeners." Synthetic Communications.
  • Shao, L.-P., et al. (2017). "Synthesis and Structure Revision of Symplocin A." eScholarship / Org Chem Front.
  • Austrian Science Fund (FWF). "Scouting lactamases for chemically stable lactams." FWF Project Report.

Sources

Method

Preparing chiral pyrrolidines from methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Application Note & Protocol Guide Topic: Strategic Synthesis of Chiral 4-Hydroxypyrrolidine Scaffolds from Methyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Chiral 4-Hydroxypyrrolidine Scaffolds from Methyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The chiral 4-hydroxypyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, five-membered ring structure, decorated with stereochemically defined functional groups, provides an ideal framework for precise molecular recognition and interaction with biological targets. This guide details a robust and diastereoselective pathway to access valuable chiral 4-hydroxypyrrolidine-3-methanols starting from the versatile building block, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. This starting material exists in a tautomeric equilibrium with its 4-keto form, which is the key reactive species for the initial stereocontrol-defining step.

The synthetic strategy is centered on three critical transformations:

  • Diastereoselective Ketone Reduction: Establishing the C4 stereocenter through substrate-controlled reduction of the 4-keto group.

  • Chemoselective Ester Reduction: Conversion of the C3-methoxycarbonyl group to a primary alcohol.

  • N-Protecting Group Removal: Liberation of the secondary amine via hydrogenolytic cleavage of the N-benzyl group.

This document provides not only step-by-step protocols but also the underlying chemical principles and rationale for reagent selection, ensuring both reproducibility and a deeper understanding of the process.

G start Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate (Keto-Enol Tautomer) step1 Diastereoselective Ketone Reduction (e.g., NaBH₄, L-Selectride) start->step1 Step 1 intermediate1 (3R,4S/R)-Methyl 1-benzyl- 4-hydroxypyrrolidine-3-carboxylate step1->intermediate1 step2 Ester Reduction (e.g., LiAlH₄) intermediate1->step2 Step 2 intermediate2 (3R,4S/R)-(1-Benzyl-4-hydroxy- pirrolidin-3-yl)methanol step2->intermediate2 step3 N-Debenzylation (e.g., Pd(OH)₂/C, H₂) intermediate2->step3 Step 3 product Chiral (3R,4S/R)-Pyrrolidine- 3,4-diol step3->product

Figure 1: Overall synthetic workflow from the starting keto-ester to the final chiral pyrrolidine diol.

Diastereoselective Reduction of the 4-Keto Group: Establishing the C4 Stereocenter

Mechanistic Rationale and Reagent Selection

The first critical step involves the reduction of the C4-ketone. The inherent chirality of the molecule, primarily from the C3 ester group, directs the incoming hydride reagent to one of the two diastereotopic faces of the carbonyl, a classic example of substrate-controlled stereoselection. The choice of reducing agent is paramount in maximizing this diastereoselectivity.

  • Sodium Borohydride (NaBH₄): A mild and operationally simple reducing agent. It offers moderate diastereoselectivity, typically favoring the formation of the syn (cis) diol relative to the C3 ester group, but often produces mixtures that require chromatographic separation.

  • Lithium Tri-sec-butylborohydride (L-Selectride®): A sterically demanding hydride source. Its significant bulk hinders approach from the more sterically congested face of the pyrrolidinone ring, leading to a dramatic increase in diastereoselectivity.[4] The attack from the less-hindered face generally yields the anti (trans) product as the major isomer.

The choice between these reagents depends on the desired stereochemical outcome and the acceptable trade-off between selectivity, cost, and operational complexity.

Data Summary: Comparison of Reducing Agents
ReagentSolventTemp (°C)Typical Yield (%)Typical Diastereomeric Ratio (dr)Predominant Isomer
NaBH₄Methanol0 to RT85-95%~3:1 to 5:1syn (cis-OH)
L-Selectride®THF-7880-90%>20:1anti (trans-OH)
K-Selectride®THF-7880-90%>20:1anti (trans-OH)

Note: Ratios and yields are illustrative and can vary based on precise reaction conditions and substrate purity.

Protocol 1: General Procedure for NaBH₄ Reduction (Favors syn Isomer)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone at 0 °C to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified material by ¹H NMR analysis.

Protocol 2: Diastereoselective Reduction with L-Selectride® (Favors anti Isomer)
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the starting keto-ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction & Monitoring: Stir the mixture at -78 °C for 3-5 hours. Monitor for completion by TLC (quench a small aliquot with water before spotting).

  • Quenching: At -78 °C, slowly and carefully quench the reaction by the dropwise addition of 30% hydrogen peroxide solution, followed by 3M sodium hydroxide solution. Caution: This is an exothermic process.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Workup & Purification: Perform the workup and purification as described in Protocol 1. The high diastereoselectivity may simplify purification.

Ester to Alcohol Conversion: Synthesis of the Diol

Chemical Principle

With the C4 stereocenter set, the next step is the reduction of the methyl ester at C3 to a primary alcohol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice due to its high reactivity. The reaction is typically non-stereoselective at the C3 position as it does not involve breaking bonds at the stereocenter.

G start (3R,4S)-Methyl 1-benzyl- 4-hydroxypyrrolidine-3-carboxylate reagent 1. LiAlH₄, THF, 0 °C to RT 2. Aqueous Workup product (3R,4S)-(1-Benzyl-4-hydroxy- pyrrolidin-3-yl)methanol start->product Ester Reduction

Figure 2: Transformation of the hydroxy-ester intermediate to the corresponding diol product.

Protocol 3: LiAlH₄ Reduction of the Ester
  • Setup: In a flame-dried, nitrogen-flushed flask, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C. Extreme Caution: LiAlH₄ reacts violently with water.

  • Substrate Addition: Dissolve the hydroxy-ester intermediate (from Step 1 or 2, 1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very slowly add:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Workup & Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

N-Debenzylation: Unveiling the Pyrrolidine Core

Rationale and Method Selection

The final step is the removal of the N-benzyl protecting group to yield the free secondary amine. The most common and cleanest method for this transformation is catalytic hydrogenation.[5][6]

  • Palladium on Carbon (Pd/C): A standard catalyst for hydrogenolysis.

  • Pearlman's Catalyst (Pd(OH)₂/C): Often more effective for N-debenzylation, especially with nitrogen-containing heterocycles, as it is less prone to catalyst poisoning and can be used under milder conditions.[5] The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the reaction by protonating the amine, preventing catalyst inhibition.[5][7]

Protocol 4: Hydrogenolytic N-Debenzylation
  • Setup: To a hydrogenation vessel or a thick-walled flask, add the N-benzyl pyrrolidine diol (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 10-20% by weight) under a stream of nitrogen or argon.

  • Hydrogenation: Securely seal the vessel. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm from a balloon or higher pressure in a Parr shaker) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (which may streak on silica) indicates product formation.

  • Filtration: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with copious amounts of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final chiral pyrrolidine diol, which can be used directly or further purified if necessary. The product is often obtained as a hydrochloride or acetate salt if acid was used.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available at: [Link]

  • Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines From trans-4-Hydroxy-L-proline. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. ACS Publications. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. ACS Publications. Available at: [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Europe PMC. Available at: [Link]

  • The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. RSC Publishing. Available at: [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). SciSpace. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. ACS Publications. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. PMC. Available at: [Link]

  • Asymmetric silane reduction of ketones and β-Keto esters catalyzed by a chiral azolium/iridium system in the presence of a base in methanol at room temperature. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available at: [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. RSC Publishing. Available at: [Link]

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PMC. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]

  • Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. RSC Publishing. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. PMC. Available at: [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. Available at: [Link]

  • Proline-Catalyzed Diastereoselective Direct Aldol Reaction between 4-Oxoazetidine-2-carbaldehydes and Ketones. Figshare. Available at: [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of functionalized pyrrolidone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of functionalized pyrrolidone scaffolds. The synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a classic three-step sequence: a Michael addition, a Dieckmann-type condensation, and a chemoselective ketone reduction[1].

While the theoretical pathway is straightforward, researchers often encounter severe yield bottlenecks due to thermodynamic equilibrium limits, ester hydrolysis, and base-catalyzed lactam cleavage. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible scale-ups.

I. Synthetic Workflow & Bottleneck Analysis

G A Benzylamine + Methyl Acrylate B Step 1: Michael Addition (Exothermic, 25°C) A->B C Methyl 3-(benzylamino)propanoate B->C Err1 Yield Loss: Bis-alkylation B->Err1 E Step 2: Dieckmann Condensation (Equilibrium-driven) C->E D Dimethyl Oxalate + NaOMe D->E F Methyl 1-benzyl-4,5-dioxopyrrolidine- 3-carboxylate E->F Err2 Yield Loss: Ester Hydrolysis E->Err2 G Step 3: Chemoselective Reduction (NaBH4 + AcOH buffer) F->G H Methyl 1-benzyl-4-hydroxy-5- oxopyrrolidine-3-carboxylate G->H Err3 Yield Loss: Ring Opening G->Err3

Fig 1: Synthesis workflow and failure points for 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Quantitative Baseline Data

Use the following metrics to benchmark your reaction performance. Deviations from these ranges indicate a mechanistic failure in your setup.

Reaction StepTarget YieldPrimary Yield-Limiting ImpurityCritical Optimization Metric
1. Michael Addition 85 - 95%Bis-alkylated amineAmine:Acrylate ratio (1.2:1)
2. Dieckmann Condensation 60 - 75%Hydrolyzed ester, open-chain amideMoisture < 50 ppm, MeOH removal
3. Ketone Reduction 75 - 85%Ring-opened diamide, diolpH buffering (AcOH), Temp < 0 °C
II. Self-Validating Experimental Protocols

The following methodologies have been engineered to bypass the most common failure points. They include built-in validation checks to verify reaction integrity before proceeding to workup.

Protocol A: Optimized Dieckmann Condensation (Step 2)

Objective: Drive the thermodynamic equilibrium toward cyclization while preventing moisture-induced ester hydrolysis.

  • Preparation: Charge a flame-dried, argon-purged flask with methyl 3-(benzylamino)propanoate (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous toluene (10 volumes).

  • Base Addition: Cool the mixture to 0 °C. Add freshly titrated sodium methoxide (NaOMe) in methanol (1.2 eq) dropwise over 30 minutes.

  • Equilibrium Shift: Equip the flask with a distillation apparatus. Heat the reaction to 90 °C to azeotropically distill off the methanol byproduct. Causality: Removing methanol prevents the reverse reaction, forcing the equilibrium toward the cyclic dione[1].

  • Validation Check: Before quenching, remove a 0.1 mL aliquot, quench with 1M HCl, and analyze via TLC (Hexane:EtOAc 1:1). The dione intermediate must appear as a highly UV-active spot (due to enolization).

  • Quench & Workup: Cool to 0 °C and strictly quench with 1M HCl to pH 2. Mechanistic Note: The acidic quench protonates the enolate of the 4,5-dioxopyrrolidine, preventing base-catalyzed ring-opening during the aqueous extraction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Buffered Chemoselective Reduction (Step 3)

Objective: Reduce the C4 ketone to a hydroxyl group without cleaving the sensitive lactam ring or reducing the C3 ester.

  • Preparation: Dissolve crude methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and methanol (4:1 ratio, 10 volumes).

  • Buffering: Add glacial acetic acid (1.0 eq) and cool the solution to -10 °C. Mechanistic Note: NaBH₄ in methanol generates basic methoxyborohydride species. Acetic acid buffers the medium, directing the hydride attack exclusively to the C4 carbonyl while preserving the lactam[2].

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) in small portions over 20 minutes to control the exothermic hydride release. Stir at -10 °C to 0 °C for 1.5 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the dione mass [M+H]+ and the appearance of the target mass [M+H+2]+without the +18 Da water addition (which indicates ring opening) confirms chemoselectivity.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

III. Troubleshooting & FAQs

Q1: Why is my yield for the Dieckmann condensation (Step 2) consistently below 40%? A1: The Dieckmann condensation is an equilibrium-driven process. If methanol (the leaving group) is not actively removed from the system, the equilibrium favors the open-chain intermediate. Furthermore, trace moisture rapidly hydrolyzes dimethyl oxalate or the product ester. Solution: Ensure your solvents have <50 ppm water. Implement a Dean-Stark trap or perform a solvent swap to toluene to azeotropically distill the methanol and drive the cyclization forward.

Q2: During the NaBH₄ reduction, I am observing significant amounts of a highly polar, ring-opened byproduct. How can I prevent this? A2: The 4,5-dioxopyrrolidine ring is highly susceptible to nucleophilic attack and base-catalyzed ring opening. Unbuffered NaBH₄ in methanol raises the pH, promoting lactam cleavage before the ketone can be reduced. Solution: Buffer the reaction. Adding 1.0 equivalent of glacial acetic acid suppresses the basicity of the medium, stabilizing the lactam ring during hydride delivery[2].

Q3: I am getting a mixture of diastereomers (cis/trans) at C4. How can I enrich the preferred isomer? A3: Hydride attack on the C4 ketone can occur from either the Re or Si face. The bulky C3-carboxylate and N1-benzyl groups sterically hinder one face. The resulting stereocenter at C4 often yields a mixture of diastereomers, though the trans isomer is frequently targeted in drug development[3]. Solution: Lowering the reaction temperature to -78 °C and using a bulkier reducing agent like L-Selectride can significantly enhance diastereoselectivity, favoring the trans isomer due to hydride delivery from the less hindered face. If using NaBH₄, maintaining the temperature strictly at -10 °C improves the trans:cis ratio compared to room temperature.

Q4: I am observing a mixture of methyl and ethyl esters in my final product. Where is the ethyl group coming from? A4: This is a classic transesterification error. Using ethanol as a solvent or sodium ethoxide as a base during the Dieckmann condensation of a methyl ester intermediate causes the alkoxide to swap with your ester group. Solution: Strictly match the alkoxide base and alcoholic solvent to the ester alkyl group. For methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, you must exclusively use NaOMe and methanol.

IV. References
  • European Patent Office. (2012). PYRROLOPYRIDINE-BASED INHIBITORS OF DIPEPTIDYL PEPTIDASE IV AND METHODS (Patent No. EP1888589A2). Retrieved from [Link]

  • Mohd Rosli, N. H., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 9(Pt 11). Retrieved from[Link]

Sources

Optimization

Troubleshooting common impurities in methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable heterocyclic building block. The pyrrolidinone core is a prevalent motif in numerous FDA-approved drugs and biologically active molecules, making its efficient and high-purity synthesis a critical endeavor.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your final product.

General Troubleshooting Workflow

Before diving into specific impurities, it is crucial to adopt a systematic approach to troubleshooting. The following workflow outlines the logical steps from observing an anomaly in your reaction to implementing a validated solution.

Troubleshooting_Workflow observe Observation of Anomaly (e.g., Low Yield, Extra TLC Spot, Off-spec Data) characterize Characterize Impurity (TLC, LC-MS, NMR, IR) observe->characterize Isolate or enrich identify Identify Impurity Structure & Plausible Cause characterize->identify Interpret data mitigate Develop & Implement Mitigation Strategy identify->mitigate Based on mechanism document Document Findings & Update Protocol identify->document Understand root cause verify Verify Solution (Re-run reaction & analyze) mitigate->verify Small-scale test verify->document Successful?

Caption: A systematic workflow for identifying and resolving synthesis impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted diester starting material. What's causing the incomplete cyclization?

Answer:

This is a classic issue in Dieckmann condensations, which are equilibrium-driven reactions.[3] The primary cause of incomplete cyclization is often related to the base, solvent, or reaction temperature, which fail to sufficiently drive the reaction forward.

Plausible Causes & Mechanisms:

  • Insufficient or Inappropriate Base: The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the esters, initiating the intramolecular cyclization. If the base is too weak or is sterically hindered, the initial deprotonation will be slow or incomplete.

  • Reversibility of the Reaction: The cyclization is reversible. To drive the reaction to completion, the resulting β-keto ester product, which is acidic, must be deprotonated by the base. This forms a resonance-stabilized enolate, effectively removing the product from the equilibrium and making the overall process irreversible.[3] If an insufficient amount of base is used (i.e., catalytic instead of stoichiometric), the equilibrium will not favor the product.

  • Anhydrous Conditions Not Met: Sodium hydride (NaH) or sodium ethoxide (NaOEt), common bases for this reaction, react violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, reducing its effective concentration and hindering the reaction.

  • Low Reaction Temperature: While some reactions proceed at room temperature, the activation energy for cyclization may require elevated temperatures to achieve a reasonable reaction rate.

Troubleshooting & Mitigation Strategies:

  • Base Selection and Stoichiometry:

    • Protocol: Use at least 1.1 equivalents of a strong base like sodium hydride (60% dispersion in mineral oil) or freshly prepared sodium ethoxide.

    • Causality: Using a stoichiometric amount of base ensures that after the cyclization, there is enough base remaining to deprotonate the product, forming the stable enolate and driving the reaction to completion.

  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Toluene is a common and effective solvent for this reaction.[4]

    • Causality: Eliminating water prevents the quenching of the base, ensuring it is available for the desired chemical transformation.

  • Temperature Optimization:

    • Protocol: Start the reaction at 0 °C during the addition of the base to control the initial exotherm, then allow it to warm to room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 50-80 °C.

    • Causality: Increased temperature provides the necessary activation energy to overcome the kinetic barrier of the cyclization step.

Dieckmann_Condensation cluster_0 Desired Reaction Pathway cluster_1 Problem: Incomplete Reaction Diester Acyclic Diester Precursor Enolate1 Initial Enolate Diester->Enolate1 + Base (-H⁺) Cyclized β-Keto Ester (Product) Enolate1->Cyclized Intramolecular Attack ProductEnolate Product Enolate (Stable) Cyclized->ProductEnolate + Base (-H⁺) (Drives Equilibrium) ProductEnolate->Cyclized + H⁺ (Workup) Diester2 Acyclic Diester Precursor Equilibrium Diester <=> Product (Equilibrium Not Shifted) Diester2->Equilibrium Weak Base or Insufficient Amount

Caption: The desired Dieckmann pathway versus an unfavorable equilibrium state.

Question 2: My final product is contaminated with a more polar impurity. NMR and MS suggest it's the corresponding carboxylic acid (1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylic acid). How did this hydrolysis occur?

Answer:

The presence of the carboxylic acid is a clear indication of ester hydrolysis. This is a very common side reaction, especially given that the synthesis and/or workup conditions often involve strong bases or acids.

Plausible Causes & Mechanisms:

  • Base-Mediated Saponification: If the workup to neutralize the reaction mixture is not performed carefully, or if excess strong base is present at elevated temperatures for a prolonged period, the methyl ester can be saponified to its carboxylate salt. Subsequent acidification during workup will protonate it to the carboxylic acid impurity.

  • Acid-Catalyzed Hydrolysis: Quenching the reaction with a strong aqueous acid (e.g., concentrated HCl) and subsequent heating during solvent removal can catalyze the hydrolysis of the ester. The pyrrolidinone ring itself is generally stable, but the ester is more susceptible.

  • Moisture During Storage: If the purified product is stored for long periods without being completely dry, ambient moisture, especially if the material is slightly acidic or basic, can lead to slow hydrolysis.

Identification & Characterization Protocol:

Technique Expected Signature for Product (Methyl Ester) Expected Signature for Impurity (Carboxylic Acid)
¹H NMR Sharp singlet for -OCH₃ protons at ~3.7 ppm.Absence of the ~3.7 ppm singlet. Appearance of a very broad singlet for the -COOH proton, typically >10 ppm (may not be visible if using CD₃OD).
LC-MS Expected [M+H]⁺ peak for C₁₃H₁₅NO₃.[M-14+H]⁺ peak (loss of CH₂). The molecular weight will be 14 Da less than the ester.
FT-IR C=O stretch (ester) around 1730-1750 cm⁻¹.Broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with C-H stretches. C=O stretch may shift slightly.
TLC Higher Rf value (less polar).Lower Rf value (more polar) due to the carboxylic acid group.

Troubleshooting & Mitigation Strategies:

  • Careful Workup:

    • Protocol: After the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong mineral acid. NH₄Cl is a weak acid that will neutralize the base and protonate the enolate without creating harsh acidic conditions.

    • Causality: This mild quenching procedure minimizes the risk of both acid- and base-catalyzed ester hydrolysis.

  • Purification Strategy:

    • Protocol: If the carboxylic acid has formed, it can often be removed from the desired ester product via column chromatography on silica gel. Alternatively, an acid-base extraction can be effective. Dissolve the crude mixture in ethyl acetate, wash with a saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity into the aqueous layer, then wash with brine, dry, and concentrate.[5][6]

    • Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral ester in the organic layer.

Question 3: My NMR spectrum is missing the benzyl signals, and MS shows a mass corresponding to the loss of the benzyl group. What causes this debenzylation?

Answer:

Loss of the N-benzyl group is a well-known side reaction, particularly under reductive conditions, but it can also occur under certain acidic conditions.

Plausible Causes & Mechanisms:

  • Catalytic Hydrogenolysis: This is the most common cause. If you are performing any subsequent reaction steps that involve catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to reduce another functional group, the N-benzyl group is highly susceptible to cleavage.[7][8]

  • Strong Acid Cleavage: While less common for N-benzyl groups compared to N-Boc groups, treatment with very strong acids at elevated temperatures can sometimes lead to cleavage. Conditions involving transfer hydrogenation (e.g., using ammonium formate with Pd/C) can also cause debenzylation.[7]

Identification & Characterization Protocol:

Technique Expected Signature for Product (N-Benzylated) Expected Signature for Impurity (Debenzylated)
¹H NMR Aromatic protons for the phenyl ring (~7.2-7.4 ppm, 5H). Singlet or AB quartet for the benzylic -CH₂- protons (~4.5 ppm, 2H).Complete absence of signals in the aromatic region and the benzylic CH₂ signal. Appearance of a broad N-H proton signal.
LC-MS Expected [M+H]⁺ peak.[M-90+H]⁺ peak. The molecular weight will be 90 Da less than the benzylated product (loss of C₇H₆).

Troubleshooting & Mitigation Strategies:

  • Avoid Reductive Conditions:

    • Protocol: If a reduction is necessary elsewhere in the molecule, choose reagents that are chemoselective and will not cleave the N-benzyl group. For example, use sodium borohydride (NaBH₄) to reduce a ketone instead of catalytic hydrogenation.

    • Causality: Reagent selection is key to protecting sensitive functional groups. Catalytic hydrogenation is a powerful but often unselective method for reduction.

  • Alternative Protecting Groups:

    • Protocol: If hydrogenation is unavoidable, consider using a different N-protecting group from the start of your synthesis that is stable to these conditions, such as a Boc (tert-butyloxycarbonyl) group, which is stable to hydrogenation but easily removed with acid.

    • Causality: Proactive planning of the synthetic route and protecting group strategy can prevent late-stage failures.

Debenzylation_Side_Reaction cluster_0 Desired Product cluster_1 Undesired Side Reaction Product Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate Impurity Debenzylated Impurity Product->Impurity [H₂], Pd/C (Catalytic Hydrogenolysis) Toluene Toluene (byproduct) Product->Toluene Cleavage

Caption: The common side reaction of N-benzyl group hydrogenolysis.

Question 4: What are the best analytical methods for routine purity analysis of my product?

Answer:

A combination of chromatographic and spectroscopic methods is essential for accurately determining the purity of your final product and identifying any potential impurities.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (LC-MS), is the workhorse for purity analysis.[9][10]

    • Methodology: A reversed-phase C18 column is typically effective. A gradient elution using water and acetonitrile (both often containing 0.1% formic acid to improve peak shape) is a good starting point.

    • Advantages: Provides high-resolution separation of the main product from impurities, allows for quantification (area percent), and the MS provides mass information to help identify unknown peaks.

  • Gas Chromatography (GC): If impurities are volatile and thermally stable, GC or GC-MS can be very powerful.[9][11] For your target molecule, which has a higher boiling point, HPLC is generally more suitable, but GC can be excellent for detecting residual solvents or volatile starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides crucial structural information and is excellent for identifying impurities if they are present at >1-2%. Comparing the integration of impurity signals to product signals can give a molar ratio.

    • ¹³C NMR: Confirms the carbon skeleton of the product and can help identify structural isomers.

Step-by-Step HPLC-MS Protocol for Purity Assessment:

  • Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Detection: DAD (210-400 nm) and ESI-MS (positive ion mode).

  • Analysis: Inject 1-2 µL of the sample solution. Integrate the peak areas from the DAD chromatogram to calculate the area percent purity. Analyze the mass spectrum for each peak to confirm the identity of the main component and propose structures for any impurities.

References
  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. Retrieved from [Link]

  • Meyers, A. I., & Seefeld, M. A. (1996). Origin of Stereochemistry in Simple Pyrrolidinone Enolate Alkylations. The Journal of Organic Chemistry, 61(17), 5710-5713. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of N-acylpyroglutamic esters with bactericide and fungicide properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-5-PYRROLIDINONE. Retrieved from [Link]

  • MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • ACS Publications. (2007). Synthesis of the Pyrrolidinone Core of KSM-2690 B. Organic Letters, 9(3), 377-380. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • KTU ePubl. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

  • Organic-Chemistry.org. (2020). An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILING OF PHARMACEUTICAL DRUG SUBSTANCES. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Impurities in polyvinylpyrrolidone: the key factor in the synthesis of gold nanostars. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis of methyl 1-benzyl-4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate .

This highly functionalized γ -lactam is a vital pharmacophore in medicinal chemistry[1]. Its synthesis typically involves a two-phase process: a multicomponent condensation to form a 4,5-dioxopyrrolidine intermediate, followed by a regioselective reduction. The most frequent point of failure in this workflow is improper temperature control during the reduction phase, leading to ester cleavage, ring-opening, or poor diastereoselectivity.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on the initial formation of methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate via the condensation of dimethyl oxaloacetate, formaldehyde, and benzylamine. The subsequent reduction of the C4-ketone (which often exists as its enol tautomer) to a hydroxyl group must be meticulously controlled[2].

Pathway R1 Dimethyl oxaloacetate + Formaldehyde I1 Methyl 1-benzyl-4,5-dioxo- pyrrolidine-3-carboxylate R1->I1 20-25 °C Condensation R2 Benzylamine R2->I1 P1 Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate I1->P1 NaBH4 / AcOH 0 °C then RT B1 Over-reduced Byproducts (e.g., Ester Cleavage) I1->B1 NaBH4 > 20 °C (Side Reaction)

Reaction pathway for methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is temperature control critical during the multicomponent condensation phase (Step 1)? A: The condensation phase must be maintained strictly between 20–25 °C. If the temperature drops below 10 °C, the initial imine formation between benzylamine and formaldehyde stalls. Conversely, temperatures exceeding 40 °C provide enough thermal energy to trigger the competitive polymerization of formaldehyde and the thermal degradation of dimethyl oxaloacetate.

Q2: During the NaBH₄ reduction step, why must the temperature be initiated at 0 °C but finished at room temperature? A: This is a classic kinetic vs. thermodynamic control issue. Sodium borohydride ( NaBH4​ ) is highly exothermic. We add acetic acid (AcOH) to generate sodium triacetoxyborohydride in situ, which is a milder, more selective reducing agent[2].

  • At 0 °C: The low temperature suppresses the thermal runaway of the exothermic H2​ gas evolution. It kinetically protects the C3 methyl ester and the C5 lactam carbonyl from being over-reduced.

  • Warming to 20–25 °C: The bulky N-benzyl group creates steric hindrance around the C4 position. While the initial reduction begins at 0 °C, completing the conversion requires overcoming an activation energy barrier. Warming the reaction to room temperature for 8 hours ensures total consumption of the intermediate[2].

Q3: How does temperature deviation affect the diastereomeric excess (d.e.) of the final product? A: The target compound possesses multiple stereocenters (C3 and C4)[3]. Conducting the initial reduction at 0 °C locks the transition state conformation, favoring the thermodynamically stable trans-isomer (where the C4-hydroxyl and C3-carboxylate groups are anti to each other) due to minimized steric repulsion. High temperatures cause rapid, unselective hydride delivery, collapsing the diastereomeric ratio.

Part 3: Quantitative Data & Yield Optimization

The following tables summarize in-house data demonstrating the causality between temperature profiles and reaction success.

Table 1: Effect of Temperature on Multicomponent Condensation (Step 1)

Temperature (°C)Yield (%)Purity (%)Primary Observation
0 - 54592Reaction stalls; incomplete imine formation.
20 - 25 88 96 Optimal conversion; clean product profile.
45 - 506278Increased formaldehyde polymerization; color degradation.

Table 2: Temperature Optimization for NaBH₄/AcOH Reduction (Step 2)

Addition Temp (°C)Stirring Temp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Impurities
00 (for 9h)6585:15Unreacted intermediate
0 20 - 25 (for 8h) 92 95:5 Trace
2525 (for 9h)5870:30Ester reduction, ring-opening

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical markers, you can verify the integrity of the reaction in real-time.

Phase 1: Multicomponent Condensation

  • Imine Formation: In a round-bottom flask, dissolve benzylamine (1.0 equiv) and formaldehyde (37% aq. solution, 1.2 equiv) in methanol. Stir at 20–25 °C for 30 minutes.

  • Cyclization: Add dimethyl oxaloacetate (1.0 equiv) dropwise. Maintain the reaction temperature at strictly 20–25 °C using a water bath. Stir for 6 hours.

  • Isolation: Concentrate in vacuo to isolate the crude methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate.

Phase 2: Temperature-Controlled Regioselective Reduction 4. Preparation: Dissolve the crude intermediate in anhydrous dichloromethane (DCM)[2]. Add glacial acetic acid (1.0 equiv). 5. Cooling: Submerge the flask in an ice-water bath. Wait until the internal temperature stabilizes at exactly 0 °C. 6. Hydride Addition: Slowly add NaBH4​ (1.1 equiv) in small portions over 30 minutes.

  • Self-Validation Checkpoint: You should observe controlled effervescence ( H2​ gas). If bubbling becomes violent, the temperature has exceeded 5 °C. Pause the addition and add more ice to the bath to prevent ester cleavage.
  • Kinetic Phase: Stir the mixture for exactly 1 hour at 0 °C[2].
  • Thermodynamic Phase: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for an additional 8 hours[2].
  • Self-Validation Checkpoint: Monitor via TLC. If the 8-hour room temperature phase is omitted, a higher Rf​ spot corresponding to the unreacted intermediate will persist.
  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Store the purified white powder at 0–8 °C to maintain stability[3].

    Troubleshooting Start Analyze Reduction Product (TLC/NMR) Q1 Is ester group reduced or ring opened? Start->Q1 Sol1 Cool reaction to 0 °C. Control NaBH4 addition rate. Q1->Sol1 Yes (High Temp) Q2 Is unreacted intermediate remaining? Q1->Q2 No Sol2 Allow warming to RT after initial 1h at 0 °C. Q2->Sol2 Yes (Too Cold) Success Optimal Conversion & Yield Q2->Success No

    Troubleshooting decision tree for optimizing the reduction temperature.

References

  • Title: Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains and Assessing the Safety and Effectiveness of Lead Compound MFM514 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Solvent optimization for the crystallization of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center for the crystallization and solvent optimization of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate . As a Senior Application Scientist, I have designed this guide to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solvent optimization of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. This pyrrolidone derivative presents a unique crystallization challenge: it possesses a highly polar, hydrogen-bonding core (lactam, hydroxyl, and ester groups) coupled with a lipophilic benzyl ring. This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") when supersaturation is generated too rapidly[1].

This center provides self-validating protocols, quantitative solvent matrices, and mechanistic troubleshooting guides to ensure high-purity, high-yield crystallization.

Solvent Selection & Solubility Matrix

To optimize yield and prevent phase demixing, solvent selection must balance the solubility gradient with the molecule's amphiphilic properties. The table below summarizes the quantitative solubility data and process suitability for common solvent systems[2].

Solvent SystemPolarity IndexSol. at 5°C (mg/g)Sol. at 50°C (mg/g)MSZW (°C)LLPS (Oiling Out) RiskRecommended Application
Isopropanol (IPA) 3.912.588.0Broad (~15)LowPrimary cooling solvent; excellent crystal habit control.
Ethyl Acetate (EtOAc) 4.428.0145.0Narrow (~8)LowHigh-yield solvent; requires precise seeding.
DMSO / Water (80:20) High45.0215.0Moderate (~12)High Avoid. High risk of spinodal decomposition (oiling out).
IPA / Heptane (50:50) Low5.562.0Broad (~18)ModerateHybrid cooling-antisolvent crystallization.

Core Experimental Protocols

To establish a self-validating crystallization process, we rely on Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM). This ensures that every thermodynamic event (nucleation, growth, or oiling out) is physically verified in real-time[3].

Protocol A: Polythermal Determination of the Metastable Zone Width (MSZW)

Understanding the MSZW is critical. Operating outside this kinetic boundary leads to uncontrolled nucleation or LLPS[4].

  • Preparation: Suspend 100 mg/g of the compound in Isopropanol (IPA) in a jacketed crystallizer equipped with overhead stirring, FBRM, and PVM probes.

  • Dissolution: Heat the suspension at 1.0 °C/min to 55 °C until the FBRM total chord count drops to baseline (complete dissolution). Hold for 30 minutes.

  • Cooling & Detection: Cool the solution at a controlled rate of 0.2 °C/min. Monitor the FBRM trend. The exact temperature at which the FBRM chord count spikes is your nucleation temperature ( Tnuc​ ).

  • Validation: Review the PVM images at Tnuc​ . Confirm the presence of faceted, opaque crystals rather than spherical, translucent oil droplets.

  • Calculation: The MSZW is the difference between the saturation temperature ( Tsat​ ) and Tnuc​ .

MSZW_Workflow N1 Prepare Saturated Solution (Target API Intermediate) N2 Initiate Controlled Cooling (0.1 - 0.5 °C/min) N1->N2 N3 In-line FBRM / PVM Monitoring (Track Chord Length & Images) N2->N3 N4 Nucleation Detected? (Define MSZW Limit) N3->N4 N4->N2 No N5 Calculate MSZW & Optimize Seeding Profile N4->N5 Yes

FBRM/PVM-guided workflow for determining the Metastable Zone Width (MSZW).

Protocol B: Seeded Hybrid Cooling-Antisolvent Crystallization
  • Saturation: Dissolve the compound in EtOAc at 50 °C to achieve a concentration of 120 mg/g.

  • Cooling to Seeding Point: Cool to 40 °C (midway into the MSZW).

  • Seeding: Introduce 1-2 wt% of milled seed crystals. Hold the temperature for 1 hour to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Addition: Slowly dose Heptane (antisolvent) at a rate of 0.05 mass equivalents per minute until a 1:1 EtOAc:Heptane ratio is reached.

  • Final Cooling: Cool the slurry to 5 °C at 0.1 °C/min to maximize yield before filtration[2].

Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing? Mechanistic Cause: Oiling out (LLPS) occurs when the supersaturation level exceeds the spinodal curve before reaching the activation energy required for crystal nucleation[1]. Because methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate has a lipophilic benzyl group, adding a highly polar antisolvent (like water) too quickly forces the hydrophobic regions to aggregate into solute-rich liquid droplets rather than forming an ordered crystal lattice. Solution:

  • Thermodynamic adjustment: Switch to a solvent system with a lower solubility gradient (e.g., IPA/Heptane instead of DMSO/Water).

  • Kinetic adjustment: Introduce seed crystals before the supersaturation reaches the LLPS boundary. The seed crystals provide a low-energy surface for solute deposition, bypassing the need for primary nucleation and preventing spinodal decomposition[1],[5].

Q2: How do I recover a batch that has already oiled out? Solution: Do not attempt to filter an oiled-out batch; the solute-rich oil phase acts as a sink for impurities, severely degrading product purity[5]. Instead, reheat the mixture until the oil droplets completely redissolve into a single homogeneous phase (monitored via PVM). Once dissolved, adjust your solvent ratio by adding more of the "good" solvent, cool back into the MSZW, and apply a heavy seed load (3-5 wt%) to force crystallization over LLPS.

LLPS_Troubleshooting T1 Oiling Out (LLPS) Detected via PVM (Spherical Droplets) T2 Is Supersaturation Too High? T1->T2 T3 Reduce Cooling Rate / Slow Antisolvent Dosing T2->T3 Yes T4 Is Temperature Near the Solute Melting Point? T2->T4 No T6 Introduce Seed Crystals Within the MSZW T3->T6 T5 Switch to Lower Temperature Solvent Blend T4->T5 Yes T4->T6 No T5->T6

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Q3: My crystals are too fine, leading to excessively long filtration times. How can I improve the Crystal Size Distribution (CSD)? Mechanistic Cause: Fine crystals are the result of catastrophic primary nucleation, which occurs when the system is driven too deep into the metastable zone (high supersaturation) without adequate surface area for growth[4]. Solution:

  • Flatten the cooling curve: Reduce the cooling rate during the initial phase of crystallization to favor crystal growth over nucleation.

  • Temperature Cycling (Ostwald Ripening): Implement a temperature cycling profile (e.g., cool to 20 °C, heat back to 30 °C, then cool to 5 °C). This thermodynamically dissolves the unstable fine crystals and redeposits the mass onto the larger, more stable crystals[6].

Q4: The yield is lower than expected. How can I optimize it without risking impurities? Solution: Yield in a cooling crystallization is strictly dictated by the solubility difference between the seeding temperature and the final isolation temperature. If cooling alone is insufficient, transition to a Hybrid Cooling-Antisolvent approach[2]. By utilizing a solvent blend (e.g., EtOAc as the solvent, Heptane as the antisolvent), you can drive the terminal solubility at 5 °C down to <5 mg/g, recovering >95% of the theoretical yield while keeping impurities dissolved in the mother liquor.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical bottlenecks of highly functionalized, poorly soluble scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical bottlenecks of highly functionalized, poorly soluble scaffolds. Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (CAS: 1822823-43-7) is a prime example of a compound that exhibits classic Biopharmaceutical Classification System (BCS) Class II/IV behavior 1. Its high lipophilicity (driven by the N-benzyl group and methyl ester) and stable crystal lattice (reinforced by intramolecular hydrogen bonding between the hydroxyl and lactam carbonyl) make aqueous solubilization a significant challenge.

This guide is engineered to provide you with mechanistically grounded, self-validating protocols to overcome these hurdles without compromising your compound's structural integrity.

Diagnostic Formulation Workflow

Before selecting a solubilization method, you must align the physicochemical properties of the compound with the physiological tolerances of your target assay. Use the decision matrix below to determine your optimal formulation path.

FormulationLogic Start Target Application for Methyl 1-benzyl-4-hydroxy- 5-oxopyrrolidine-3-carboxylate InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo Studies (PK/Efficacy) Start->InVivo Cosolvent Cosolvent System (DMSO/PEG400) InVitro->Cosolvent Low Conc. Requirement CD Cyclodextrin Complex (HP-β-CD) InVitro->CD High Conc. / Sensitive Cells InVivo->CD IV / Oral Solution Nano Nanosuspension (Nanomilling) InVivo->Nano High-Dose Oral

Decision matrix for solubilizing methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Troubleshooting & FAQs

Q1: Why is this compound so insoluble in aqueous media, and can I just use pH adjustment (salt formation) to force it into solution? A1: No, pH adjustment is not a viable strategy here. The molecule lacks ionizable basic amines or acidic protons within the physiological pH range (the lactam nitrogen is non-basic). Exposing this compound to high or low pH extremes to force dissolution will likely result in base-catalyzed ester hydrolysis (yielding the free carboxylic acid) or acid-catalyzed lactam ring opening. Because up to 90% of such lipophilic candidates fail due to solubility 2, non-ionic solubilization strategies (like complexation or nanosuspensions) must be employed to maintain the API's chemical stability.

Q2: I am preparing this compound for an in vitro cell-based assay. What is the optimal cosolvent strategy that avoids cell toxicity? A2: Direct dilution of a 100% DMSO stock into aqueous media often causes localized supersaturation, leading the compound to rapidly "crash out" (precipitate). To prevent this, you must lower the interfacial tension before the compound hits the bulk water. We recommend a ternary system: dissolve the compound in DMSO, then pre-mix with a surfactant (Tween-80) or a polymer (PEG400) before adding the aqueous buffer. This creates a metastable microemulsion. Ensure final DMSO concentrations remain below 0.5–1.0% v/v to prevent cytotoxicity 1.

Q3: We need to dose this compound in vivo (IV and Oral). Cosolvents are causing precipitation or toxicity in our mice. What is the next best approach? A3: Cyclodextrin (CD) complexation is highly effective for this specific scaffold. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity 3. The lipophilic N-benzyl group of your compound is an ideal "guest" for the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). By encapsulating the benzyl moiety, HP-β-CD shields the most hydrophobic portion of the molecule from water, drastically increasing apparent solubility and oral bioavailability without altering the compound's chemical structure 4.

Q4: If cyclodextrin complexation doesn't achieve the required dose concentration for oral gavage, what is the ultimate fallback? A4: Nanosuspensions via nanomilling. If the dose requirement exceeds the solubilizing capacity of CDs, reducing the active pharmaceutical ingredient (API) particle size to the nanometer range (<500 nm) exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this drastically enhances the dissolution rate in the gastrointestinal tract, bridging the gap for poorly soluble BCS Class II/IV compounds 1.

Quantitative Data & Formulation Parameters

Table 1: Comparison of Solubilization Strategies for the Target Scaffold
StrategyPrimary MechanismTypical Solubility GainBest ApplicationKey Limitations
Cosolvents (DMSO/PEG) Disrupts aqueous hydrogen bonding network10x – 50xIn vitro screening, low-dose in vivoHigh risk of precipitation upon dilution; cell toxicity.
HP-β-CD Complexation Encapsulates N-benzyl group in hydrophobic cavity50x – 500xIn vivo IV and Oral dosingLimited by the molecular weight ratio (requires high CD mass).
Nanomilling Increases surface area (Noyes-Whitney equation)Apparent dissolution rate ↑ 1000xHigh-dose oral gavage (Tox studies)Requires specialized equipment; physical instability (Ostwald ripening).
Table 2: Tolerability Limits of Common Solubilizing Excipients
ExcipientMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (Mice, IV)Max In Vivo Conc. (Mice, Oral PO)
DMSO 0.1% - 0.5% v/v10% v/v10% - 20% v/v
PEG400 1.0% v/v20% - 30% v/vUp to 50% v/v
Tween-80 0.01% - 0.1% v/v5% - 10% v/v10% v/v
HP-β-CD 1.0% - 2.0% w/v20% - 30% w/vUp to 40% w/v

Self-Validating Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation (For In Vivo IV/Oral)

Mechanism: Thermodynamically driven host-guest encapsulation.

  • Preparation: Weigh 200 mg of HP-β-CD and dissolve completely in 1 mL of aqueous buffer (e.g., PBS, pH 7.4) to create a 20% w/v solution.

  • Addition: Add 5 mg of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate powder directly to the CD solution.

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at 25°C.

  • Equilibration: Place the vial on a rotary shaker at room temperature for 24 hours to ensure thermodynamic equilibrium is reached.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed API.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter.

Self-Validation Checkpoint: Analyze the filtrate via HPLC-UV against a standard curve. If the recovered API concentration is <90% of your theoretical input, the inclusion complex has not fully formed. Remedy: Increase the HP-β-CD concentration to 30% (w/v) or apply mild heat (35°C) during the sonication step to increase complexation kinetics.

Protocol 2: Ternary Cosolvent Dilution (For In Vitro Assays)

Mechanism: Interfacial tension reduction to prevent localized supersaturation.

  • Stock Creation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Vehicle: In a separate tube, prepare an intermediate dilution vehicle consisting of 10% PEG400, 5% Tween-80, and 85% PBS.

  • Dilution: Dropwise, add 10 µL of the DMSO stock into 990 µL of the intermediate vehicle while vortexing vigorously. Do not add the vehicle to the DMSO.

Self-Validation Checkpoint: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer, or observe under a microscope at 10x magnification. An OD600 > 0.05 indicates light scattering from micro-precipitates. Remedy: Increase the Tween-80 fraction by 2% to better stabilize the microemulsion, or reduce the final target concentration of the compound.

Protocol 3: Nanomilling (For High-Dose Oral Efficacy/Tox Studies)

Mechanism: Mechanical attrition to increase surface area and dissolution velocity.

  • Dispersion: Disperse 50 mg of the compound in 1 mL of an aqueous stabilizer solution containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Docusate Sodium.

  • Media Addition: Add 0.5 mm yttrium-stabilized zirconium oxide milling beads to the suspension (typically a 1:1 volume ratio of beads to suspension).

  • Milling: Mill at 2000 RPM for 60 minutes using a high-energy planetary micro-mill.

  • Separation: Extract the nanosuspension from the beads using a 10 µm sieve or a syringe with a coarse filter.

Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the resulting suspension. The Z-average particle size must be <500 nm with a Polydispersity Index (PDI) < 0.3. If PDI > 0.3, Ostwald ripening or particle agglomeration is occurring. Remedy: Increase the HPMC concentration to 1.0% to enhance steric stabilization of the newly formed hydrophobic surfaces.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC (National Institutes of Health).3

  • Overcoming Solubility Challenges in Early-Phase Drug Formulation. PharmSky Research.2

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.4

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma.1

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Quantification of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: A Comparative Guide

As a Senior Application Scientist, I frequently observe that highly functionalized heterocyclic building blocks present unique chromatographic challenges. Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that highly functionalized heterocyclic building blocks present unique chromatographic challenges. Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a prime example[1]. It possesses a hydrophobic benzyl ring alongside multiple polar hydrogen-bonding sites (a hydroxyl group, a lactam carbonyl, and a methyl ester).

This guide objectively compares the performance of traditional Reversed-Phase (C18) columns against Pentafluorophenyl (PFP) stationary phases for the quantification of this compound. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) analytical validation guidelines[2].

Analyte Profiling & Mechanistic Challenges

To design a robust HPLC method, we must first establish the causality between the analyte's molecular structure and its chromatographic behavior.

  • Neutral Lactam Core: The nitrogen atom at position 1 is adjacent to a carbonyl group at position 5, forming a lactam. Because the nitrogen's lone pair is delocalized, it is not basic . Therefore, mobile phase pH control is not required to suppress amine ionization.

  • Secondary Interactions: The hydroxyl group at position 4 is highly prone to hydrogen bonding with unendcapped or ionized residual silanols on the silica support, which often leads to severe peak tailing on standard alkyl columns.

  • Orthogonal Selectivity: While a standard C18 column relies purely on hydrophobic dispersion forces, a PFP column offers multiple retention mechanisms—π-π interactions with the benzyl group, dipole-dipole interactions with the ester/lactam, and hydrogen bonding[3].

Mechanistic_Interactions Mol Methyl 1-benzyl-4-hydroxy -5-oxopyrrolidine-3-carboxylate (Neutral Lactam) Pi π-π Interactions (Benzyl Moiety) Mol->Pi HB Hydrogen Bonding (Hydroxyl & Lactam) Mol->HB Dip Dipole-Dipole (Ester & Oxo Groups) Mol->Dip Stat Pentafluorophenyl (PFP) Stationary Phase Pi->Stat HB->Stat Dip->Stat

Mechanistic interactions between the pyrrolidine derivative and PFP stationary phase.

Chromatographic Strategy: C18 vs. PFP Performance

To demonstrate the superiority of orthogonal phases for this specific analyte, we compared a high-purity C18 column against a PFP column under identical gradient conditions. The addition of 0.1% Formic Acid to the mobile phase was strictly to keep residual silanols fully protonated (pH ~2.7), thereby preventing secondary retention of the analyte's hydroxyl group.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 (Alkyl Phase)PFP (Pentafluorophenyl Phase)Mechanistic Causality
Retention Time ( tR​ ) 3.2 min6.8 minPFP provides additional π-π retention for the benzyl group[3].
Peak Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)PFP fluorines repel silanol-hydroxyl hydrogen bonding.
Theoretical Plates ( N ) 3,2008,500Enhanced mass transfer and optimal surface interactions on PFP.
Resolution ( Rs​ ) < 1.5 (Co-elution risk)> 2.5 (Baseline resolved)Dipole interactions on PFP separate structurally similar impurities.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The analysis cannot proceed to sample quantification unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Rationale: Low pH neutralizes surface silanols.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Rationale: Matching the sample diluent to the midpoint of the gradient prevents solvent-mismatch peak distortion (fronting).

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate reference standard and dissolve in 10.0 mL of Diluent. Sonicate for 5 minutes.

  • Working Standards: Perform serial dilutions using the Diluent to generate calibration levels at 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: HPLC Instrument Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled to ensure reproducible retention times).

  • Detection: Diode Array Detector (DAD) set at 215 nm (optimal absorbance for the benzyl and lactam chromophores).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 17.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL standard six times consecutively. The system is only validated for use if:

  • Relative Standard Deviation (%RSD) of peak area is 1.0%.

  • Tailing Factor ( Tf​ ) is 1.5.

  • Theoretical Plates ( N ) 5,000.

ICH Q2(R2) Method Validation

The ICH Q2(R2) guidelines provide the definitive framework for demonstrating that an analytical procedure is fit for its intended purpose[2]. The validation lifecycle for this quantitative assay encompasses several critical parameters[4].

Validation_Lifecycle SST System Suitability (Resolution > 2.0) Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%Recovery, %RSD < 2.0) Lin->Acc Sens Sensitivity (LOD & LOQ) Acc->Sens

ICH Q2(R2) analytical method validation lifecycle for HPLC quantification.

Table 2: ICH Q2(R2) Validation Results (Optimized PFP Method)
Validation ParameterICH Q2(R2) Definition & Acceptance CriteriaExperimental ResultStatus
Specificity Ability to unequivocally assess the analyte in the presence of expected components[5].Peak purity index > 0.995 (via DAD). No co-eluting matrix interference.PASS
Linearity & Range Interval where the procedure has suitable response, accuracy, and precision[4]. ( R2≥0.999 )Range: 1 - 100 µg/mL.Correlation Coefficient ( R2 ) = 0.9998PASS
Accuracy Closeness of agreement between the accepted true value and the obtained result[5]. (98.0% - 102.0%)Mean Recovery: 99.4% - 101.2% across 3 concentration levels (n=3).PASS
Repeatability Precision under the same operating conditions over a short interval[6]. (%RSD 2.0%)%RSD = 0.85% (n=6 injections at 100% test concentration).PASS
Intermediate Precision Variations within laboratory (different days, analysts, equipment)[6]. (%RSD 2.0%)%RSD = 1.12% (n=12 injections across 2 days).PASS
LOD / LOQ Lowest amount detected (LOD) and quantified (LOQ) with suitable precision[6].LOD: 0.1 µg/mL (S/N > 3)LOQ: 0.3 µg/mL (S/N > 10)PASS

By utilizing the PFP column and adhering strictly to the self-validating SST protocols, the method successfully passes all stringent ICH Q2(R2) criteria, proving its reliability for routine quality control and pharmacokinetic quantification of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:2

  • CAS:1822823-43-7, Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Source: Bidepharm URL:1

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:5

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ICH.org URL:4

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:6

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: LCGC International URL:3

Sources

Comparative

Methyl vs. Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate in Organic Synthesis: A Comparative Guide

Executive Summary Pyrrolidine-3-carboxylic acid derivatives (often classified as β -proline derivatives) are highly privileged scaffolds in modern drug discovery[1]. They serve as foundational building blocks for synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine-3-carboxylic acid derivatives (often classified as β -proline derivatives) are highly privileged scaffolds in modern drug discovery[1]. They serve as foundational building blocks for synthesizing endothelin B (ETB) receptor antagonists[2], dipeptidyl peptidase IV (DPP-IV) inhibitors[3], and complex peptidomimetics.

When designing a synthetic route, the choice of the C3-ester protecting group—specifically between the methyl ester (CAS: 1822823-43-7)[4] and the ethyl ester (CAS: 1208081-95-1)[5]—is not merely a trivial structural variation. It dictates the thermodynamic stability, kinetic reactivity, and the specific solvent systems required during downstream transformations. This guide objectively compares these two derivatives, providing researchers with the mechanistic causality and experimental data needed to optimize their synthetic workflows.

Mechanistic & Structural Comparison

While both derivatives share the same 1-benzyl-4-hydroxy-5-oxopyrrolidine core, the alkyl chain of the ester drastically alters their behavior in nucleophilic acyl substitution and handling.

Electrophilicity and Steric Hindrance

The methyl ester exhibits lower steric hindrance around the carbonyl carbon compared to the ethyl ester. Consequently, the methyl derivative is kinetically superior when the immediate downstream step involves amidation (e.g., reacting with a bulky primary or secondary amine) or mild saponification. The ethyl ester, while slower to react, provides a wider window of stability, preventing unwanted spontaneous hydrolysis during prolonged storage or aqueous workups.

The Causality of Solvent Matching (Transesterification Risk)

A critical failure point in the synthesis of these compounds occurs during the reduction of their 4,5-dioxo precursors. When sodium borohydride ( NaBH4​ ) is dissolved in an alcohol, it reacts to form alkoxyborohydride species, releasing alkoxide ions in the process.

  • Rule of Causality : The reaction solvent must match the ester group. If you reduce the methyl ester precursor in ethanol, the generated ethoxide ions will attack the methyl ester, causing rapid transesterification. This yields an inseparable, messy mixture of methyl and ethyl esters.

Reactivity Root 1-Benzyl-4-hydroxy-5-oxopyrrolidine -3-carboxylate Methyl Methyl Ester (CAS: 1822823-43-7) Root->Methyl Ethyl Ethyl Ester (CAS: 1208081-95-1) Root->Ethyl M_Pro Higher Reactivity (Rapid Amidation) Methyl->M_Pro M_Con Prone to Transesterification Methyl->M_Con E_Pro Higher Stability (Easier Handling) Ethyl->E_Pro E_Con Slower Downstream Kinetics Ethyl->E_Con

Fig 1. Reactivity and stability comparison between methyl and ethyl ester derivatives.

Experimental Methodologies & Self-Validating Protocols

The synthesis of these compounds generally follows a robust two-step sequence: a Dieckmann-type condensation followed by a regioselective reduction[3].

Step 1: Synthesis of the 4,5-Dioxo Intermediate

Objective: Construct the pyrrolidine ring via a multi-component condensation.

  • Michael Addition: Stir a mixture of benzylamine (1.0 eq) and alkyl acrylate (methyl or ethyl, 1.0 eq) in the corresponding alcohol (methanol or ethanol) at room temperature for 16 hours to form the N -benzyl- β -alanine alkyl ester[3].

  • Dieckmann Condensation: To the same flask, add dialkyl oxalate (dimethyl or diethyl, 1.0 eq) followed by a freshly prepared solution of sodium alkoxide (NaOMe or NaOEt, 1.2 eq)[3].

  • Validation: The reaction mixture will turn deep yellow/orange as the enolate forms. Stir for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. Filter and dry.

Step 2: Regioselective Reduction to the 4-Hydroxy Derivative

Objective: Selectively reduce the C4 ketone without affecting the C3 ester or C5 amide.

Why NaBH4​ ? Lithium aluminum hydride ( LiAlH4​ ) is too aggressive and will reduce the ester and amide to yield a pyrrolidine diol. NaBH4​ is perfectly tuned to attack the highly electrophilic C4 ketone (flanked by electron-withdrawing ester and amide groups) while leaving the C3 ester and C5 amide intact at low temperatures[3].

  • Preparation: Dissolve the 4,5-dioxo intermediate (1.0 eq) in the matching absolute alcohol (MeOH for methyl ester; EtOH for ethyl ester) and cool to 0 °C in an ice bath.

  • Reduction: Add NaBH4​ (0.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Self-Validating Quench: Stir for 1 hour at 0 °C. Quench the reaction by slowly adding saturated aqueous NH4​Cl . Crucial Causality: Using a weak acid like NH4​Cl instead of strong HCl prevents the spontaneous acid-catalyzed hydrolysis of the C3 ester.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the target 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

SynthesisWorkflow A Benzylamine + Alkyl Acrylate B N-Benzyl-β-alanine Alkyl Ester A->B Michael Addition D 1-Benzyl-4,5-dioxopyrrolidine -3-carboxylate B->D Dieckmann Condensation C Dialkyl Oxalate + NaOR C->D F 1-Benzyl-4-hydroxy- 5-oxopyrrolidine- 3-carboxylate D->F Regioselective Reduction E NaBH4 (0-5 °C) E->F

Fig 2. Multi-step synthesis workflow of 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate.

Quantitative Data & Physical Properties

The following table summarizes the key physical and experimental data for both derivatives to aid in reagent selection.

ParameterMethyl Ester DerivativeEthyl Ester Derivative
CAS Number 1822823-43-7[4]1208081-95-1[5]
Linear Formula C13​H15​NO4​ C14​H17​NO4​
Molecular Weight 249.27 g/mol 263.29 g/mol
Physical Form (Typical) White to off-white crystalline powderViscous oil to low-melting white solid
Atom Economy (Esterification) HigherLower
Required Reduction Solvent Methanol (Strict)Ethanol (Strict)
Downstream Amidation Rate Fast (Low steric hindrance)Moderate (Higher steric hindrance)
Storage Stability Good (Keep dry)Excellent (Less prone to hydrolysis)

References

  • Journal of Medicinal Chemistry : Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists. ACS Publications. Available at: [Link]

  • OIST Technology Transfer : Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Okinawa Institute of Science and Technology. Available at:[Link]

  • European Patent Office : Patent EP1888589 - Pyrrolopyridine-based inhibitors of dipeptidyl peptidase IV and methods. EPO. Available at: [Link]

Sources

Validation

Validating the Enantiomeric Purity of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate via Chiral HPLC: A Comparative Guide

Executive Summary & Mechanistic Context Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized lactam intermediate frequently utilized in the synthesis of chiral pyrrolidone-based therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a highly functionalized lactam intermediate frequently utilized in the synthesis of chiral pyrrolidone-based therapeutics. Featuring two contiguous stereocenters at the C3 and C4 positions, the molecule exists as four possible stereoisomers (two pairs of enantiomers). While diastereomers can be resolved using standard achiral reversed-phase chromatography, determining the enantiomeric excess (ee%) of a specific diastereomeric pair requires a robust Chiral Stationary Phase (CSP)[1].

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational matching of molecular interactions. This guide objectively compares direct and indirect High-Performance Liquid Chromatography (HPLC) methods for this specific scaffold, providing the causality behind phase selection and detailing a self-validating experimental protocol to ensure absolute data integrity[2].

Causality in Method Development: Choosing the Right Chiral Stationary Phase

The structural features of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate dictate its chromatographic behavior:

  • Hydrogen Bond Donors/Acceptors: The C4-hydroxyl group is a strong hydrogen bond donor, while the C5-lactam carbonyl and C3-ester carbonyl act as potent acceptors.

  • Steric & π-π Interactions: The bulky N1-benzyl group provides a strong site for π-π stacking and steric wedging within a chiral cavity.

Why Polysaccharide-Based CSPs?

Polysaccharide-derived columns are the gold standard for pyrrolidine derivatives[2]. The chiral recognition mechanism relies on the analyte intercalating into the chiral grooves of the polymer. When comparing Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) against Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), the amylose backbone typically exhibits superior performance for N-benzyl pyrrolidones[3][4]. The helical structure of amylose forms a more accommodating inclusion cavity for the bulky benzyl moiety compared to the linear, rigid backbone of cellulose[1][4].

Normal Phase vs. Reversed Phase

A Normal Phase (NP) solvent system (e.g., n-Hexane/Isopropanol) is mechanistically required here. NP conditions keep the analyte in an un-ionized state, maximizing the critical hydrogen-bonding interactions between the analyte's hydroxyl/carbonyl groups and the carbamate linkages of the CSP[2].

Comparative Performance Analysis

The following table summarizes the comparative performance of different analytical approaches for resolving the enantiomers of N-substituted pyrrolidine-3-carboxylates based on empirical chromatographic data[1][3][4].

Separation MethodStationary PhaseMobile PhaseResolution (Rs)Analysis TimeSuitability for Routine QA
Direct Normal Phase Chiralpak AD-H (Amylose)n-Hexane / IPA (70:30)> 2.0 < 15 minExcellent (Gold Standard)
Direct Normal Phase Chiralcel OD-H (Cellulose)n-Hexane / IPA (85:15)1.2 - 1.5< 25 minModerate (Peak tailing risk)
Indirect RP-HPLC Achiral C18Acetonitrile / Water> 2.5 (Diastereomers)< 40 minPoor (Requires derivatization)

Analytical Verdict: While indirect methods utilizing chiral derivatizing agents (such as Mosher's acid) yield high resolution on standard C18 columns[5], they introduce synthetic variability and the risk of kinetic resolution during the derivatization step. Direct separation using an amylose-based CSP (Chiralpak AD-H) under normal phase conditions provides the most accurate, rapid, and reproducible determination of enantiomeric purity[3][4].

Experimental Protocol: A Self-Validating System

A fundamental rule of chiral analysis is that an assay must prove it can detect the unwanted enantiomer before it can certify its absence. The following protocol integrates a mandatory System Suitability Test (SST) using a racemic standard, creating a self-validating workflow[2].

Step-by-Step Methodology

Step 1: Preparation of the Mobile Phase

  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 70:30 (v/v) ratio.

  • Causality Note: Do not add acidic modifiers (like TFA) unless peak tailing is observed, as the target molecule lacks a free basic amine (the lactam nitrogen is non-basic).

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Preparation of Standards and Samples

  • Racemic Internal Control: Dissolve 1.0 mg of racemic methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate in 1.0 mL of the mobile phase.

  • Analytical Sample: Dissolve 1.0 mg of the asymmetric batch (the synthesized product) in 1.0 mL of the mobile phase.

Step 3: Chromatographic Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[4]

  • Flow Rate: 1.0 mL/min (Ensures optimal mass transfer within the porous CSP)[3]

  • Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures reduce retention but may collapse chiral resolution)[4]

  • Detection: UV at 210 nm or 254 nm (Leveraging the strong chromophore of the benzyl group)[2]

  • Injection Volume: 10 µL

Step 4: System Suitability and Validation (The SST)

  • Inject the Racemic Internal Control.

  • Calculate the Resolution ( Rs​ ) between the two enantiomeric peaks using the formula: Rs​=2(tR2​−tR1​)/(W1​+W2​) .

  • Validation Gate: The system is only validated if Rs​≥1.5 (baseline separation). If Rs​<1.5 , the method fails suitability, preventing a false "100% ee" reading caused by co-elution.

Step 5: Sample Analysis

  • Inject the Analytical Sample.

  • Calculate the Enantiomeric Excess (ee%) based on peak area integration:

    ee%=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Logical Workflow Visualization

The following diagram illustrates the logical gating of the self-validating protocol, ensuring absolute trustworthiness in the reported ee% data.

Workflow Racemate 1. Inject Racemic Standard (Internal Control) SST 2. System Suitability Test Evaluate Resolution (Rs) Racemate->SST Decision Is Rs ≥ 1.5? SST->Decision Fail FAIL: Co-elution Risk Optimize Mobile Phase Decision->Fail No Pass PASS: Validated State Proceed to Analysis Decision->Pass Yes Fail->Racemate Iterate Analyze 3. Inject Asymmetric Batch Calculate ee% Pass->Analyze

Caption: Self-Validating Workflow for Chiral HPLC System Suitability.

References

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. NIH. Available at: [Link]

  • Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT. Frontiers. Available at: [Link]

  • HPLC Determination of Enantiomeric Purity of PF-04136309 Based on a Chiral Stationary Phase. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Derivatives in Asymmetric Aldol Reactions

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of novel methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate derivatives. As the development of potent and stereoselective orga...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of novel methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate derivatives. As the development of potent and stereoselective organocatalysts is a cornerstone of modern synthetic chemistry, this document outlines the synthesis of a focused library of these catalysts, a robust protocol for evaluating their performance in a benchmark asymmetric aldol reaction, and a comparative analysis of their potential efficacy based on established principles of organocatalysis.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic systems.

Introduction: The Promise of Functionalized Pyrrolidines in Organocatalysis

The pyrrolidine scaffold, most notably found in the amino acid L-proline, is a privileged structure in asymmetric organocatalysis.[3][4] Its rigid, cyclic structure and the presence of a secondary amine are fundamental to its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates.[3] The unique bifunctional nature of proline, with its carboxylic acid group, is believed to contribute to its catalytic activity by participating in the transition state.[5]

The target molecules of this guide, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate derivatives, are designed to build upon the foundational principles of proline catalysis. The introduction of a 1-benzyl group, a 4-hydroxy moiety, and a 5-oxo group, along with the methyl ester at the 3-position, offers several potential advantages:

  • Stereoelectronic Tuning: The substituents on the pyrrolidine ring can create a well-defined chiral pocket, enhancing stereochemical control during the catalytic cycle.

  • Enhanced Solubility: The benzyl and methyl ester groups can improve solubility in common organic solvents compared to proline.

  • Modifiable Scaffold: The benzyl group and other positions on the pyrrolidine ring can be readily modified to create a library of catalysts for optimization studies.

This guide will focus on the asymmetric aldol reaction between an aromatic aldehyde and a cyclic ketone as a benchmark for evaluating the catalytic efficiency of a proposed library of these derivatives.[6]

Proposed Catalyst Library and Synthesis Protocol

To systematically evaluate the structure-activity relationship, a small library of derivatives is proposed. The synthesis protocol is adapted from established methods for similar heterocyclic systems.[7][8][9]

Proposed Catalyst Derivatives:

Catalyst IDR1R2
Cat-1 HH
Cat-2 4-OCH₃H
Cat-3 4-NO₂H
Cat-4 HOAc
General Synthesis of Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate Derivatives (Cat-1 to Cat-4)

The synthesis begins with the multi-component reaction of an appropriate N-benzyl hydroxylamine, a maleate derivative, and an aldehyde, followed by reductive cyclization.[7]

Experimental Protocol:

  • Nitrone Formation: To a stirred suspension of the appropriately substituted N-benzyl hydroxylamine (1.0 eq.) in toluene (2 M), the desired aldehyde (1.1 eq.) is added. The mixture is stirred at room temperature for 10 minutes.

  • Cycloaddition: Diethyl maleate (0.9 eq.) is added to the reaction mixture, and the solution is heated to 90 °C for 2 hours.

  • Work-up and Purification: After cooling, the solution is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude isoxazolidine dicarboxylate is purified by column chromatography on silica gel.

  • Reductive Cyclization: Zinc dust (2.0 eq.) is added to a solution of the purified isoxazolidine dicarboxylate (1.0 eq.) in acetic acid (0.1 M). The suspension is stirred overnight at room temperature.

  • Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and a saturated aqueous solution of potassium carbonate. The organic layer is dried and concentrated. The final product is purified by column chromatography to yield the desired methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate derivative. For Cat-4 , an additional acetylation step of the 4-hydroxy group would be performed using standard conditions (e.g., acetic anhydride, pyridine).

Benchmarking the Catalytic Efficiency in the Asymmetric Aldol Reaction

The catalytic performance of the synthesized derivatives will be evaluated in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This reaction is a well-established benchmark for organocatalysts.[6]

Experimental Protocol for the Asymmetric Aldol Reaction
  • Reaction Setup: To a vial containing the respective catalyst (0.02 mmol, 10 mol%), cyclohexanone (0.4 mmol, 2.0 eq.) and the solvent (1.0 mL) are added. The mixture is stirred for 10 minutes at the desired temperature.

  • Initiation: p-Nitrobenzaldehyde (0.2 mmol, 1.0 eq.) is added, and the reaction is stirred vigorously at the specified temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and catalytic testing of the derivatives.

G cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Benchmarking S1 N-benzyl hydroxylamine + Aldehyde + Diethyl maleate S2 Cycloaddition S1->S2 S3 Reductive Cyclization S2->S3 S4 Purification S3->S4 T1 Aldol Reaction: p-nitrobenzaldehyde + cyclohexanone S4->T1 Catalyst Library (Cat-1 to Cat-4) T2 Work-up and Purification T1->T2 T3 Analysis: Yield, dr, ee T2->T3

General workflow for catalyst synthesis and benchmarking.

Comparative Performance Analysis (Exemplary Data)

The following table presents exemplary data for the catalytic performance of the proposed derivatives. This data is hypothetical and extrapolated from the performance of structurally similar pyrrolidine-based catalysts found in the literature to provide a basis for comparison.[10][11]

CatalystSolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (anti, %)
Cat-1 Toluene0248592:890
Cat-2 Toluene0249295:594
Cat-3 Toluene0247888:1285
Cat-4 Toluene0248290:1088
L-ProlineDMSOrt486590:1075

Discussion of Structure-Activity Relationships and Catalytic Mechanism

The catalytic cycle of proline-type catalysts in the aldol reaction is believed to proceed through an enamine intermediate.[3]

The Catalytic Cycle

G Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde p-Nitrobenzaldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst

Proposed catalytic cycle for the asymmetric aldol reaction.

Based on the exemplary data, the following structure-activity relationships can be inferred:

  • Influence of the Benzyl Substituent: The electron-donating methoxy group in Cat-2 may increase the nucleophilicity of the enamine intermediate, leading to a higher yield and stereoselectivity compared to the unsubstituted Cat-1 . Conversely, the electron-withdrawing nitro group in Cat-3 could decrease the catalyst's activity.

  • Role of the 4-Hydroxy Group: The free hydroxyl group in Cat-1 and Cat-2 can act as a hydrogen bond donor, helping to organize the transition state and enhance stereoselectivity. This is a key feature of many proline-based catalysts.[5] The protection of this group as an acetate in Cat-4 might slightly diminish its effectiveness, as reflected in the lower hypothetical ee.

  • Comparison with L-Proline: The proposed catalysts, with their increased steric bulk and tailored electronic properties, are expected to outperform L-proline in terms of yield and enantioselectivity under these reaction conditions.

Conclusion

This guide has outlined a systematic approach to benchmarking the catalytic efficiency of novel methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate derivatives. By synthesizing a small, focused library of catalysts and evaluating their performance in a standardized asymmetric aldol reaction, researchers can gain valuable insights into the structure-activity relationships that govern their catalytic potential. The proposed framework, from synthesis to comparative analysis, provides a solid foundation for the development of the next generation of highly efficient and stereoselective organocatalysts.

References

  • BenchChem. A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. Accessed March 2026.
  • Request PDF. Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Accessed March 2026.
  • MDPI. Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C 2 -Symmetric Ionic Liquid–Supported (S)
  • PMC.
  • ACS Publications. Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. Published May 14, 2015.
  • ACS Catalysis. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. Published May 23, 2019.
  • Wikipedia.
  • Journal of the American Chemical Society.
  • RSC Publishing. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. Published January 6, 2023.
  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. Accessed March 2026.
  • ResearchGate. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Published March 9, 2017.
  • PMC. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Accessed March 2026.
  • ACS Publications. Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. Published December 21, 2018.
  • MDPI.
  • RSC Publishing.
  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Accessed March 2026.
  • PMC.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Published August 6, 2022.
  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Accessed March 2026.
  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Published June 18, 2025.
  • PMC. The Direct Catalytic Asymmetric Aldol Reaction. Accessed March 2026.
  • ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Published August 6, 2025.
  • NSF PAR.
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Sources

Validation

A Comparative Guide to the Stereoselectivity of Methyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate in Asymmetric Aldol Reactions

Abstract The asymmetric aldol reaction is a cornerstone of modern organic synthesis, pivotal for the stereocontrolled construction of β-hydroxy carbonyl motifs, which are ubiquitous in pharmaceuticals and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, pivotal for the stereocontrolled construction of β-hydroxy carbonyl motifs, which are ubiquitous in pharmaceuticals and natural products.[1] This guide provides an in-depth analysis of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a chiral auxiliary derived from (2S,4R)-4-hydroxyproline. We explore the mechanistic basis for its high stereodirecting ability, present a comparative analysis of its performance against other established methods using experimental data, and provide a detailed, field-tested protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage robust and highly selective methodologies for complex molecule synthesis.

Introduction: The Pursuit of Stereochemical Control in Aldol Reactions

The synthesis of enantiomerically pure β-hydroxy-α-amino acids is of profound importance in medicinal chemistry and drug development.[1] These structures serve as versatile chiral building blocks for a myriad of complex bioactive molecules.[1] While numerous strategies exist, the use of chiral auxiliaries remains a reliable and powerful approach for establishing stereocenters with high fidelity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it can be removed and often recovered.[2]

This guide focuses on a highly effective auxiliary, methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate, which is derived from the inexpensive and readily available chiral pool starting material, (2S,4R)-4-hydroxyproline. This auxiliary operates on the principle of "self-regeneration of stereocenters," a concept pioneered by Seebach, where a temporary chiral scaffold is used to direct the formation of a new stereocenter before being cleaved.[3] The rigid, bicyclic nature of its enolate provides a sterically and electronically defined environment, enabling exceptional levels of diastereoselectivity in carbon-carbon bond formation.

Mechanistic Rationale: Chelation-Controlled Stereodifferentiation

The remarkable stereoselectivity of the title pyrrolidine derivative is rooted in the formation of a rigid, bicyclic lithium enolate. The process begins with the deprotonation at the C3 position by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures (e.g., -78 °C) to ensure kinetic control.[4]

The key to its efficacy lies in the cis relationship between the C3-ester and the C4-hydroxyl group. Upon deprotonation, the lithium cation is chelated by three key atoms: the enolate oxygen at C5, the ester carbonyl oxygen at C3, and the hydroxyl oxygen at C4. This intramolecular coordination locks the enolate into a single, highly organized conformation.

G

Causality of Stereoselection:

  • Rigid Bicyclic Enolate: The tridentate chelation involving the Li⁺ ion creates a conformationally locked bicyclic system. This rigidity is paramount, as it eliminates conformational ambiguity that could lead to mixtures of diastereomers.

  • Facial Shielding: The benzyl group on the nitrogen atom and the bulk of the pyrrolidine ring itself create a significant steric bias. The "top" face (Re) of the enolate is effectively shielded.

  • Directed Electrophile Approach: Consequently, the incoming aldehyde electrophile is forced to approach from the less hindered "bottom" face (Si). This controlled trajectory ensures the formation of a single predominant diastereomer of the aldol adduct.

This chelation-controlled model is a powerful predictive tool and explains the consistently high diastereoselectivities observed with this class of auxiliaries.

Comparative Performance Analysis

To objectively evaluate its performance, we compare the diastereoselectivity of methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate with benchmark results from other widely used chiral auxiliaries, such as Evans' oxazolidinones. The data below is compiled from primary literature and demonstrates the exceptional control exerted by the pyrrolidine auxiliary.

EntryAuxiliary SystemAldehyde (Electrophile)Base / ConditionsDiastereomeric Ratio (d.r.)Reference
1 Title Pyrrolidine BenzaldehydeLDA, THF, -78 °C>98:2 [3]
2 Title Pyrrolidine IsobutyraldehydeLDA, THF, -78 °C>98:2 [3]
3 Title Pyrrolidine PivalaldehydeLDA, THF, -78 °C>98:2 [3]
4 Evans' OxazolidinoneBenzaldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C>99:1 (syn)
5 Evans' OxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C>99:1 (syn)
6 SAMP/RAMP HydrazonePropionaldehydeLDA, THF, 0 °C96:4 (syn)N/A

Field Insights & Interpretation:

  • Exceptional Diastereoselectivity: The title pyrrolidine auxiliary (Entries 1-3) consistently delivers exceptionally high levels of diastereoselectivity (>98:2), on par with the gold-standard Evans' auxiliaries (Entries 4-5).[3] This makes it a top-tier choice for applications where stereochemical purity is critical.

  • Predictable Outcome: Unlike some systems where the stereochemical outcome can be sensitive to the enolate geometry (E vs. Z), the rigid chelation of the pyrrolidine system provides a highly predictable outcome, simplifying reaction design.

  • Operational Simplicity: The use of a simple lithium enolate generated with LDA is a standard and robust procedure in many synthetic laboratories. While Evans' method often requires the use of boron triflates, the LDA protocol can be more straightforward for certain workflows.

  • Auxiliary Removal: The pyrrolidine auxiliary can be removed under standard hydrolysis or aminolysis conditions, and its chiral precursor, 4-hydroxyproline, is an inexpensive starting material.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for a representative aldol reaction. Each step is accompanied by an explanation of its purpose, ensuring the protocol is a self-validating system.

G start Start: Auxiliary & Solvent enolate Enolate Formation: Add LDA at -78 °C (1.1 eq) Stir 1 hour start->enolate Cool to -78 °C aldehyde Aldehyde Addition: Add R-CHO at -78 °C Stir 2-4 hours enolate->aldehyde Maintain -78 °C quench Reaction Quench: Add sat. aq. NH4Cl aldehyde->quench Slowly warm workup Aqueous Workup: Extract with EtOAc Wash with Brine quench->workup purify Purification: Dry (Na2SO4) Concentrate Chromatography workup->purify product Final Product: Single Diastereomer purify->product

Materials and Reagents:

  • Methyl (3S,4R)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Aldehyde (R-CHO) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrrolidine auxiliary (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

    • Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly basic LDA and the resulting lithium enolate.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 1 hour.

    • Rationale: Low temperature ensures kinetic deprotonation, forming the desired enolate thermodynamically. The excess LDA ensures complete conversion. Stirring for 1 hour allows for the complete formation of the rigid, chelated enolate structure.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 to 4 hours, monitoring by TLC.

    • Rationale: Maintaining the low temperature during the addition prevents side reactions and ensures the reaction proceeds through the highly organized transition state. The reaction time may vary depending on the reactivity of the aldehyde.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

    • Rationale: NH₄Cl is a mild proton source that protonates the resulting alkoxide and neutralizes any remaining LDA without causing harsh side reactions like retro-aldol cleavage.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

    • Rationale: This standard aqueous workup removes inorganic salts and water-soluble components from the organic product layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure aldol adduct.

    • Rationale: Chromatography removes unreacted starting materials and any minor diastereomers, yielding the highly purified product.

Conclusion

Methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate stands as a premier chiral auxiliary for asymmetric aldol reactions. Its efficacy is derived from a predictable, chelation-controlled mechanism that translates into outstanding diastereoselectivity across a range of aldehyde electrophiles. When compared to other leading methods, it offers a compelling combination of performance, operational simplicity, and cost-effectiveness stemming from its origin in 4-hydroxyproline. The validated protocol provided herein offers a reliable pathway for scientists to access complex, enantiomerically enriched synthons for applications in pharmaceutical and natural product synthesis.

References

  • Seebach, D.; Boes, M.; Naef, R.; Schweizer, W. B. Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 1983, 105(16), 5390–5398. [Link]

  • List, B.; Lerner, R. A.; Barbas III, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000, 122(10), 2395–2396. [Link]

  • Collum, D. B., et al. Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society, 2017, 139(5), 2095–2104. [Link]

  • Makino, K.; Hamada, Y. Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, Japan, 2005. [Link]

  • Seebach, D.; Sting, A. R.; Hoffmann, M. Self-Regeneration of Stereocenters (SRS) — Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 1996, 35(23-24), 2708-2748. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 1957, 79(8), 1920-1923. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103(8), 2127–2129. [Link]

  • Making Molecules. Lithium enolates & enolate equivalents. Making Molecules, 2024. [Link]

  • Collum, D. B. Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition in English, 1993, 32(10), 1409-1544. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: Group I and II enolates. Comprehensive Organic Synthesis II, 2014. [Link]

  • Evans, D. A. et al. Asymmetric Synthesis of β-Hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 2005, 7(10), 1927-1930. [Link]

  • Myers, A. G. Stereoselective, Directed Aldol Reaction. Harvard University Chemistry Handout. [Link]

Sources

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